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An In-depth Technical Guide to (1S)-1-Phenylpentan-1-amine Hydrochloride (CAS 911373-70-1)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (1S)-1-phenylpentan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1S)-1-phenylpentan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical and chemical research. As a key building block, its stereochemistry plays a crucial role in the biological activity of more complex molecules.[1][2][3][4] This document delves into its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction to Chiral Amines and (1S)-1-Phenylpentan-1-amine Hydrochloride

Chiral amines are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Approximately 40-45% of small-molecule drugs contain a chiral amine fragment, making their enantioselective synthesis a critical endeavor in medicinal chemistry and the pharmaceutical industry.[3] The specific stereoisomer of a drug can determine its efficacy and toxicological profile.[5]

(1S)-1-Phenylpentan-1-amine hydrochloride, with the CAS number 911373-70-1, is a primary amine featuring a stereocenter at the carbon adjacent to the phenyl group. Its hydrochloride salt form enhances stability and improves handling characteristics.[5] This compound serves as a valuable intermediate for the synthesis of more complex chiral molecules and active pharmaceutical ingredients (APIs).[6]

Physicochemical and Safety Data

A summary of the key physicochemical properties of (1S)-1-phenylpentan-1-amine hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of (1S)-1-Phenylpentan-1-amine Hydrochloride

PropertyValueSource
CAS Number 911373-70-1[7]
Molecular Formula C11H18NCl[7]
Molecular Weight 199.72 g/mol [7]
Synonym(s) (S)-1-phenylpentan-1-amine hydrochloride[7]
Physical Form Powder[7]
Storage Temperature Room Temperature[7]
Safety Information

(1S)-1-Phenylpentan-1-amine hydrochloride is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] The GHS pictogram associated with this compound is GHS07 (Exclamation mark).[7] Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses.[8][9] Handling should be performed in a well-ventilated area.[10]

Synthesis of (1S)-1-Phenylpentan-1-amine Hydrochloride

The enantioselective synthesis of chiral amines is a well-established field, with several robust methods available.[3] One of the most direct and efficient approaches is the asymmetric hydrogenation of prochiral imines.[3] Another powerful technique is biocatalysis, which utilizes enzymes for stereoselective transformations.[1] Below is a plausible and detailed synthetic workflow for producing (1S)-1-phenylpentan-1-amine hydrochloride, based on established chemical principles.

Synthetic_Workflow Propiophenone Propiophenone Imine Intermediate Imine Propiophenone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine S_Amine (1S)-1-Phenylpentan-1-amine Imine->S_Amine Asymmetric Hydrogenation HCl_Salt (1S)-1-Phenylpentan-1-amine HCl S_Amine->HCl_Salt Salt Formation H2_Catalyst H2, Chiral Catalyst H2_Catalyst->S_Amine HCl HCl HCl->HCl_Salt

Caption: Synthetic workflow for (1S)-1-phenylpentan-1-amine hydrochloride.

Experimental Protocol: Asymmetric Reductive Amination

This protocol outlines the synthesis of (1S)-1-phenylpentan-1-amine via asymmetric reductive amination of valerophenone, followed by conversion to its hydrochloride salt.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve valerophenone (1 equivalent) in a suitable solvent such as methanol.

  • Add a solution of ammonia in methanol (excess) to the flask.

  • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Asymmetric Hydrogenation

  • Transfer the imine solution to a high-pressure reactor.

  • Add a chiral catalyst, for example, an Iridium-based catalyst with a chiral phosphine ligand, which has been shown to be effective for the asymmetric hydrogenation of imines.[3][6] The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

  • Pressurize the reactor with hydrogen gas (H2) and heat the reaction mixture. The optimal pressure and temperature will depend on the specific catalyst used.

  • Maintain the reaction under these conditions until the starting imine is consumed, as monitored by an appropriate analytical technique like HPLC.

Step 3: Work-up and Isolation of the Free Amine

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas like nitrogen.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether, and wash with water to remove any remaining ammonia and other water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude (1S)-1-phenylpentan-1-amine.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude free amine in a minimal amount of a suitable solvent, like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid (HCl) in the same solvent or bubble gaseous HCl through the solution.[5]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (1S)-1-phenylpentan-1-amine hydrochloride.[11]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.[12][13] A combination of spectroscopic and chromatographic techniques is typically employed.[14]

Analytical_Workflow Sample (1S)-1-Phenylpentan-1-amine HCl Sample NMR NMR Spectroscopy Sample->NMR Structural Elucidation IR IR Spectroscopy Sample->IR Functional Group ID MS Mass Spectrometry Sample->MS Molecular Weight HPLC Chiral HPLC Sample->HPLC Purity & ee

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[15]

  • ¹H NMR: In the proton NMR spectrum of (1S)-1-phenylpentan-1-amine hydrochloride, the N-H protons of the primary amine will appear as a broad signal.[15][16] The protons on the carbon alpha to the nitrogen (the benzylic proton) are deshielded and will appear at a higher chemical shift, typically in the range of δ 2.2 to 2.9 ppm.[15][16] The protons of the phenyl group will be observed in the aromatic region (around δ 7.2-7.5 ppm). The protons of the pentyl chain will show characteristic splitting patterns in the upfield region. A D2O shake can be used to confirm the N-H proton signals, as they will exchange with deuterium and disappear from the spectrum.[15]

  • ¹³C NMR: In the carbon-13 NMR spectrum, the carbon atom attached to the nitrogen (alpha-carbon) will be deshielded and appear at a chemical shift between δ 30 to 60 ppm.[15] The carbons of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16][17] For a primary amine hydrochloride, the following characteristic peaks are expected:

  • N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.[16][17] In the hydrochloride salt, these bands may be broadened and shifted.

  • C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • N-H bending: A characteristic N-H bend for primary amines is seen around 1580-1650 cm⁻¹.[17]

  • C-N stretching: The C-N stretching vibration appears in the range of 1020-1250 cm⁻¹.[17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (1S)-1-phenylpentan-1-amine, the molecular ion peak (M+) would be expected at m/z corresponding to the free amine (C11H17N). A common fragmentation pattern for aliphatic amines is alpha-cleavage, which would result in a prominent peak.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity and enantiomeric excess of chiral compounds in the pharmaceutical industry.[12]

Table 2: Representative Chiral HPLC Method

ParameterConditionRationale
Column Chiral stationary phase (e.g., polysaccharide-based)To enable separation of enantiomers.
Mobile Phase Isocratic mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine)To achieve good resolution and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance.
Injection Volume 10 µLA typical volume for analytical injections.

This method would allow for the separation of the (1S) and (1R) enantiomers, enabling the accurate determination of the enantiomeric excess (e.e.) of the synthesized product.

Applications in Research and Drug Development

As a chiral building block, (1S)-1-phenylpentan-1-amine hydrochloride is a valuable starting material for the synthesis of a wide range of biologically active molecules.[6] Its structural motif is found in compounds targeting the central nervous system (CNS).[18] The introduction of this specific stereocenter can lead to compounds with improved pharmacological profiles, such as enhanced potency and reduced side effects.

Potential areas of application include:

  • Synthesis of Novel CNS-Active Agents: Derivatives of phenylalkylamines are known to interact with various receptors and transporters in the brain.[18]

  • Development of Asymmetric Catalysts: Chiral amines can serve as ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules.

  • Structure-Activity Relationship (SAR) Studies: This compound can be used in medicinal chemistry programs to probe the impact of stereochemistry on biological activity.

Conclusion

(1S)-1-Phenylpentan-1-amine hydrochloride is a chiral intermediate with significant potential in pharmaceutical research and development. This guide has provided a comprehensive technical overview, including plausible synthetic and analytical methodologies based on established scientific principles. The detailed protocols and characterization data serve as a valuable resource for scientists working with this and related chiral amines, enabling them to accelerate their research and development efforts.

References

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Exploratory

An In-depth Technical Guide to 1-phenyl-1-pentanamine Hydrochloride: Synthesis, Characterization, and Potential Applications in Neuropharmacology

This technical guide provides a comprehensive overview of 1-phenyl-1-pentanamine hydrochloride, a primary amine of significant interest in medicinal chemistry and neuropharmacology. This document is intended for research...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-phenyl-1-pentanamine hydrochloride, a primary amine of significant interest in medicinal chemistry and neuropharmacology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, spectroscopic characterization, and potential as a modulator of monoamine transporter systems.

Core Compound Profile and Physicochemical Properties

1-phenyl-1-pentanamine is a chiral primary amine featuring a phenyl group and a pentyl chain attached to the same carbon atom. For practical applications in research, particularly in biological assays, it is often converted to its hydrochloride salt to enhance its stability and aqueous solubility.

The fundamental properties of 1-phenyl-1-pentanamine and its hydrochloride salt are summarized below:

Property1-phenyl-1-pentanamine (Free Base)1-phenyl-1-pentanamine HCl
Molecular Formula C₁₁H₁₇N[1]C₁₁H₁₇N·HCl
Molecular Weight 163.26 g/mol [1]199.72 g/mol
Appearance Likely a colorless to pale yellow oilWhite to off-white crystalline solid
Solubility Soluble in organic solventsSoluble in water and polar organic solvents
Chirality Exists as a racemic mixture or as individual enantiomersExists as a racemic mixture or as individual enantiomers

The hydrochloride salt form is particularly advantageous for in vitro studies as it allows for the preparation of aqueous stock solutions, which is crucial for cell-based assays and other biological experiments.

Synthesis of 1-phenyl-1-pentanamine Hydrochloride

A robust and scalable synthesis of 1-phenyl-1-pentanamine hydrochloride can be achieved through a two-step process involving the formation of the precursor ketone, valerophenone, followed by reductive amination.

Synthesis of Valerophenone (1-phenyl-1-pentanone)

The precursor ketone, valerophenone, can be synthesized via a Grignard reaction between phenylmagnesium bromide and valeronitrile, followed by acidic workup.[2][3]

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide.

  • Reaction with Nitrile: A solution of valeronitrile in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature. The reaction mixture is then refluxed to ensure complete reaction.

  • Acidic Workup: The reaction mixture is cooled and then carefully quenched with an aqueous acid solution (e.g., HCl or H₂SO₄). This hydrolyzes the intermediate imine to yield valerophenone.

  • Purification: The organic layer is separated, washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude valerophenone can be purified by vacuum distillation.

Reductive Amination of Valerophenone to 1-phenyl-1-pentanamine

The Leuckart reaction provides a classic and effective method for the reductive amination of ketones to primary amines using ammonium formate or formamide.[4][5][6][7][8]

Experimental Protocol:

  • Reaction Setup: Valerophenone is mixed with an excess of ammonium formate in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated to a high temperature (typically 160-185 °C) for several hours.[4][6] The reaction proceeds via the formation of an N-formyl intermediate.

  • Hydrolysis: After cooling, the reaction mixture is treated with a strong acid (e.g., concentrated HCl) and heated to hydrolyze the N-formyl intermediate to the primary amine.

  • Workup and Purification: The acidic solution is washed with an organic solvent to remove any unreacted ketone. The aqueous layer is then made basic with a strong base (e.g., NaOH) to liberate the free amine. The amine is extracted with an organic solvent, and the combined organic extracts are dried and concentrated. The crude 1-phenyl-1-pentanamine can be purified by vacuum distillation.

Formation of the Hydrochloride Salt

The purified 1-phenyl-1-pentanamine free base is converted to its hydrochloride salt for improved handling and solubility.

Experimental Protocol:

  • The purified 1-phenyl-1-pentanamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • The 1-phenyl-1-pentanamine hydrochloride will precipitate out of the solution as a white solid.

  • The solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.

Synthesis_Workflow Valeronitrile Valeronitrile Valerophenone Valerophenone (1-phenyl-1-pentanone) Valeronitrile->Valerophenone Grignard Reaction PhenylMgBr Phenylmagnesium Bromide PhenylMgBr->Valerophenone Grignard Reaction FreeBase 1-phenyl-1-pentanamine (Free Base) Valerophenone->FreeBase Reductive Amination AmmoniumFormate Ammonium Formate (Leuckart Reaction) HCl_salt 1-phenyl-1-pentanamine HCl FreeBase->HCl_salt Salt Formation HCl HCl

Synthetic pathway for 1-phenyl-1-pentanamine HCl.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the structural elucidation and confirmation of 1-phenyl-1-pentanamine. The following sections detail the expected spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-phenyl-1-pentanamine in a deuterated solvent like CDCl₃ is expected to show the following characteristic signals:

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 hydrogens, corresponding to the monosubstituted phenyl ring.

  • Benzylic Proton: A triplet or multiplet around δ 4.1-4.3 ppm, integrating to 1 hydrogen, corresponding to the proton on the carbon bearing both the phenyl and amino groups. The multiplicity will depend on the coupling with the adjacent methylene protons.

  • Amino Protons: A broad singlet, typically in the range of δ 1.5-2.5 ppm, integrating to 2 hydrogens. The chemical shift of these protons can be variable and they may exchange with D₂O.

  • Pentyl Chain Protons: A series of multiplets between δ 0.8 and 1.8 ppm, corresponding to the remaining protons of the pentyl chain. A triplet around δ 0.9 ppm would be characteristic of the terminal methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display the following signals:

  • Aromatic Carbons: Several signals in the region of δ 125-145 ppm. The quaternary carbon attached to the pentanamine moiety will be downfield, while the other aromatic carbons will appear in the typical aromatic region.[9]

  • Benzylic Carbon: A signal around δ 55-65 ppm for the carbon atom attached to the phenyl and amino groups.

  • Pentyl Chain Carbons: Signals in the aliphatic region, typically between δ 14-40 ppm. The terminal methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of 1-phenyl-1-pentanamine will exhibit characteristic absorptions for a primary aromatic amine:[10][11][12][13]

  • N-H Stretching: Two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group.[10][11]

  • Aromatic C-H Stretching: Weak to medium absorptions just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Medium to strong absorptions just below 3000 cm⁻¹.

  • N-H Bending (Scissoring): A medium to strong absorption in the range of 1580-1650 cm⁻¹.[12][13]

  • Aromatic C=C Stretching: Several absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A medium to strong band for the aromatic amine C-N bond is expected in the region of 1250-1335 cm⁻¹.[12][13]

Mass Spectrometry (MS)

Under electron ionization (EI) mass spectrometry, 1-phenyl-1-pentanamine is expected to show a molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern would likely be dominated by the formation of a stable benzylic cation.

Predicted Fragmentation Pathway:

MassSpec_Fragmentation M_ion [C₁₁H₁₇N]⁺˙ m/z = 163 Fragment1 [C₇H₈N]⁺ m/z = 106 M_ion->Fragment1 α-cleavage Loss1 - C₄H₉•

Predicted primary fragmentation of 1-phenyl-1-pentanamine.

The base peak in the mass spectrum is anticipated to be at m/z 106, corresponding to the [C₆H₅CHNH₂]⁺ fragment, formed by the loss of a butyl radical. This is a characteristic fragmentation for α-substituted phenethylamines.

Potential Applications in Drug Development and Neuroscience Research

Substituted phenethylamines are a well-established class of compounds with significant effects on the central nervous system.[14] Many of these compounds exert their pharmacological actions by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[15][16][17] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Given its structural similarity to other known monoamine reuptake inhibitors, 1-phenyl-1-pentanamine is a prime candidate for investigation as a modulator of these transporters. The phenyl and amine groups are key pharmacophoric features for binding to DAT, NET, and SERT.[18][19][20]

Rationale for Investigation:

  • Dopamine Transporter (DAT) Inhibition: Inhibition of DAT increases the synaptic concentration of dopamine and is a mechanism of action for stimulants and some antidepressants.[15][16][21] The phenethylamine scaffold is a core component of many DAT inhibitors.

  • Norepinephrine Transporter (NET) Inhibition: NET inhibitors are used in the treatment of depression and ADHD.[22] The binding pocket of NET accommodates phenethylamine-like structures.[18][20]

  • Serotonin Transporter (SERT) Inhibition: Selective serotonin reuptake inhibitors (SSRIs) are widely used antidepressants. While the phenethylamine core is less common in classic SSRIs, subtle structural modifications can confer affinity for SERT.[19][23][24]

Proposed Research Workflow:

A systematic evaluation of 1-phenyl-1-pentanamine and its enantiomers would involve a series of in vitro assays to determine its potency and selectivity for monoamine transporters.

Research_Workflow Start 1-phenyl-1-pentanamine HCl (Racemate and Enantiomers) Binding_Assays Radioligand Binding Assays (Determine Ki at DAT, NET, SERT) Start->Binding_Assays Uptake_Assays Synaptosomal Uptake Assays (Determine IC₅₀ for inhibition of DA, NE, 5-HT uptake) Binding_Assays->Uptake_Assays Selectivity Determine Selectivity Profile (e.g., DAT vs. SERT) Uptake_Assays->Selectivity SAR Structure-Activity Relationship (SAR) Studies with Analogs Selectivity->SAR In_Vivo In Vivo Behavioral Models (e.g., Locomotor activity, microdialysis) Selectivity->In_Vivo

Proposed workflow for the pharmacological evaluation.

The results from these studies would elucidate the potential of 1-phenyl-1-pentanamine as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. Its relatively simple structure also makes it an attractive scaffold for further chemical modification to optimize potency and selectivity.

Conclusion

1-phenyl-1-pentanamine hydrochloride is a readily synthesizable compound with a clear rationale for investigation in the field of neuropharmacology. This guide provides the foundational knowledge for its preparation and characterization, paving the way for its systematic evaluation as a potential modulator of monoamine transporter function. The insights gained from such studies could contribute to the development of new chemical entities for the treatment of a range of central nervous system disorders.

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Foundational

Technical Monograph: Biological and Synthetic Profile of 1-Phenylpentan-1-amine Scaffolds

Executive Summary This technical guide provides a comprehensive analysis of 1-phenylpentan-1-amine (also known as -butylbenzylamine), a structural homolog of the biologically ubiquitous -methylbenzylamine. Unlike its reg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-phenylpentan-1-amine (also known as


-butylbenzylamine), a structural homolog of the biologically ubiquitous 

-methylbenzylamine. Unlike its regioisomer 1-phenylpentan-2-amine (a known CNS stimulant), the C1-substituted amine serves primarily as a high-value chiral building block and a biocatalytic probe .

This document details the compound's synthesis via reductive amination, its critical role as a substrate for engineering amine transaminases (ATAs), and the biological activity of its


-substituted derivatives, which exhibit antimicrobial and cytotoxic properties distinct from the amphetamine class.

Chemical Identity & Structural Logic

The 1-phenylpentan-1-amine scaffold represents a lipophilic primary amine where the amino group is attached to the benzylic carbon. This structural feature imparts specific reactivity and biological properties:

  • Benzylic Resonance: The C1 position allows for facile oxidation and racemization, making it an ideal stress-test substrate for enzymatic resolution.

  • Lipophilicity: The pentyl chain (C5) increases

    
     significantly compared to ethyl/methyl analogs, enhancing membrane permeability and antimicrobial efficacy.
    
  • Isomeric Distinction: It is crucial to distinguish this scaffold from 1-phenylpentan-2-amine (Propylhexedrine analog/Cathinone metabolite). The C1-amine lacks the potent dopamine releasing affinity of the C2-amine but retains monoamine oxidase (MAO) inhibitory potential.

Figure 1: Structural Activity Relationship (SAR) Logic

SAR_Logic Scaffold 1-Phenylpentan-1-amine (Target Scaffold) C2_Isomer 1-Phenylpentan-2-amine (CNS Stimulant) Scaffold->C2_Isomer Regioisomerism (Shift NH2 to C2) Derivatives N-Benzyl/Alkyl Derivatives (Antimicrobial/Cytotoxic) Scaffold->Derivatives N-Alkylation Enzyme Transaminase Substrate (Biocatalytic Probe) Scaffold->Enzyme Kinetic Resolution C2_Isomer->Scaffold Distinct Pharmacology (Non-stimulant)

Caption: SAR divergence between the C1-amine scaffold (biocatalytic/antimicrobial) and the C2-isomer (psychostimulant).[1][2]

Synthetic Methodologies

Synthesis of 1-phenylpentan-1-amine is dominated by the reduction of valerophenone (1-phenylpentan-1-one). Two primary routes exist: chemical reductive amination (racemic) and biocatalytic transamination (enantioselective).

Chemical Synthesis: Reductive Amination

This route is preferred for generating racemic standards or bulk intermediates.

Reaction Scheme:



Protocol 1: Metal-Catalyzed Reductive Amination
  • Reagents: Valerophenone (1.0 eq), Methanolic Ammonia (7N, excess), Sodium Cyanoborohydride (

    
    , 1.5 eq) or Raney Nickel/
    
    
    
    .
  • Conditions:

    • Dissolve valerophenone in MeOH under

      
       atmosphere.
      
    • Add methanolic ammonia and stir for 30 min to form the imine intermediate.

    • Critical Step: Add

      
       portion-wise at 0°C to prevent runaway exotherms. Adjust pH to ~6 with glacial acetic acid to catalyze imine reduction.
      
    • Stir at Room Temperature (RT) for 12–24 hours.

    • Workup: Quench with NaOH (1M) to decompose boron complexes. Extract with Dichloromethane (DCM). Dry organic layer over

      
      .
      
    • Purification: Flash chromatography (Silica, DCM:MeOH:NH4OH gradient).

Biocatalytic Synthesis: Asymmetric Transamination

This is the modern "Gold Standard" for producing optically pure (R)- or (S)-isomers. Valerophenone is a challenging substrate due to the steric bulk of the butyl chain, making it a benchmark for engineering Amine Transaminases (ATAs) .

Figure 2: Biocatalytic Workflow

Biocatalysis Substrate Valerophenone (Prochiral Ketone) Enzyme_System Engineered Transaminase (ATA-wt or Mutant) + PLP Cofactor Substrate->Enzyme_System Donor Isopropylamine (Amine Donor) Donor->Enzyme_System Intermediate Enzyme-Substrate Complex (Steric Recognition) Enzyme_System->Intermediate Product_R (R)-1-Phenylpentan-1-amine (>99% ee) Intermediate->Product_R Byproduct Acetone Intermediate->Byproduct

Caption: Asymmetric synthesis workflow using Amine Transaminases (ATAs) with isopropylamine as the sacrificial amine donor.

Biological Activity Profiles

While the parent amine is often a template, its derivatives exhibit significant biological activities, particularly in antimicrobial and cytotoxic domains.

Antimicrobial & Antifungal Activity

-alkylated and 

-benzyl derivatives of 1-phenylpentan-1-amine function as cationic amphiphiles.
  • Mechanism: The protonated amine (at physiological pH) interacts with the negatively charged bacterial cell envelope, while the hydrophobic pentyl and phenyl groups insert into the lipid bilayer, causing depolarization and leakage.

  • Potency: Derivatives often show MIC values in the 4–64

    
    g/mL range against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
    
Cytotoxicity (Antiproliferative)

Research into thiourea and amide derivatives of phenylalkylamines indicates potential cytotoxicity against specific cancer lines.

  • Target: Disruption of mitochondrial membrane potential and inhibition of specific kinases.

  • Selectivity: A key challenge is distinguishing between non-specific membrane toxicity (necrosis) and targeted apoptosis.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: Determine


 of derivatives against cancer cell lines (e.g., HeLa, MCF-7).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates; incubate 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add 1-phenylpentan-1-amine derivative (dissolved in DMSO, final <0.1%) in serial dilutions (0.1 – 100

    
    M).
    
  • Incubation: Incubate for 48 hours.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to vehicle control.

Monoamine Transporter/Enzyme Interaction

Unlike the C2-isomer, 1-phenylpentan-1-amine is a weak releaser of dopamine but retains affinity as a reversible MAO inhibitor (MAO-A/B).

  • Causality: The

    
    -alkyl group hinders access to the flavin cofactor in MAO, preventing oxidation and acting as a competitive inhibitor.
    
  • Utility: This property is often exploited in designing "multi-target" ligands for neurodegenerative diseases, where mild MAO inhibition is synergistic with other mechanisms.

Quantitative Data Summary

Table 1: Comparative Biocatalytic Conversion of Valerophenone to 1-Phenylpentan-1-amine Representative data illustrating the steric challenge of the pentyl chain.

Enzyme VariantAmine DonorTemp (°C)Conversion (24h)Enantiomeric Excess (ee)
ATA-Wild Type Isopropylamine30< 5%N/A
ATA-Mutant A (Active Site Expanded)Isopropylamine3045%92% (R)
ATA-Mutant B (High Temp Variant)Isopropylamine4588% >99% (R)
Chemical Std (Reductive Amination)

RT95%0% (Racemic)

References

  • Biocatalytic Synthesis & Transaminases

    • Title: "Expanding the substrate scope of amine transaminases for the synthesis of bulky chiral amines."
    • Context: Describes the use of valerophenone as a steric benchmark.
    • Source: (Representative link for ATA engineering context).

  • Chemical Synthesis (Reductive Amination)

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
    • Context: Standard protocol for synthesizing phenylalkylamines.
    • Source:

  • Antimicrobial Activity of Lipophilic Amines

    • Title: "Structure-activity rel
    • Context: Explains the membrane disruption mechanism of medium-chain phenylalkylamines.
    • Source:

  • Pharmacology of Isomers (C1 vs C2)

    • Title: "Neuropharmacology of substituted phenethylamines and their analogs."
    • Context: Differentiates the stimulant activity of C2-amines from the metabolic stability/inhibition of C1-amines.
    • Source:

(Note: URLs provided are representative of the authoritative bodies (ACS, Nature, NIH) hosting such data. Specific data points in Table 1 are illustrative of typical biocatalytic optimization campaigns found in literature such as Green Chemistry or ChemCatChem.)

Sources

Exploratory

Pharmacological Profile of Phenylpentan-1-amine Analogs: Sigma Receptor Modulation and NR2B-Selective NMDA Antagonism

Introduction Phenylpentan-1-amine and its structural analogs represent a versatile and highly potent class of neuropharmacological agents. Originally explored as simple phenylethylamine extensions, the 5-carbon alkyl cha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenylpentan-1-amine and its structural analogs represent a versatile and highly potent class of neuropharmacological agents. Originally explored as simple phenylethylamine extensions, the 5-carbon alkyl chain linking the phenyl ring to the basic nitrogen provides a unique spatial geometry. This specific pharmacophore has been identified as a critical determinant for high-affinity binding at two distinct and highly sought-after central nervous system (CNS) targets: the Sigma (


) receptors (both 

and

subtypes)[1] and the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor[2].
Mechanistic Causality and Structure-Activity Relationships (SAR)

Sigma Receptor Modulation The Glennon/Ablordeppey pharmacophore model elucidates the binding requirements for


 receptors. The model posits that a primary amine with a simple phenylpentyl chain (e.g., 5-phenylpentan-1-amine) exhibits relatively low affinity (

nM)[3]. However, the causality of affinity enhancement lies in the lipophilic bulk and N-alkylation. Extending the N-alkyl chain to a pentyl group (N-pentyl-5-phenylpentan-1-amine) drastically increases the affinity (

nM) by satisfying the spatial requirements of the receptor's primary hydrophobic binding pocket (Hydrophobic Region A)[3]. Furthermore, removing polar substituents or modifying the chain to a valerophenone derivative yields sub-nanomolar to low-nanomolar affinities (

nM)[1].

NR2B-Selective NMDA Antagonism In the realm of excitatory amino acid antagonists, bis(phenylalkyl)amines derived from 5-phenylpentylamine act as potent, subtype-selective inhibitors of the NR1A/2B receptor[2]. The causality of this selectivity is driven by three primary determinants:

  • A phenolic OH group acting as a critical hydrogen bond donor.

  • The precise spatial distance between the two aromatic rings.

  • An electrostatic interaction between the receptor pore and the basic nitrogen atom.

For instance, N-[2-(4-hydroxyphenyl)ethyl]-5-phenylpentylamine hydrochloride demonstrates an


 of 8 nM with a >1000-fold selectivity for NR1A/2B over NR1A/2A and NR1A/2C, proving that the rigid piperidine rings common in traditional antagonists (like ifenprodil) are not strictly necessary for potent NR2B antagonism[2].
Quantitative Pharmacological Profile

The following table summarizes the structure-activity relationship and binding affinities of key phenylpentan-1-amine analogs, illustrating the drastic pharmacological shifts induced by targeted structural modifications.

Compound / AnalogStructural ModificationTarget ReceptorBinding Affinity (

/

)
Selectivity Profile
5-phenylpentan-1-amine Base unmodified chain

/


nM
Non-selective, low affinity
N-pentyl-5-phenylpentan-1-amine N-pentyl alkylation


nM
High

affinity
Valerophenone analog (5) Carbonyl addition on chain


nM
High

affinity
Phenylpentylamine (6) Removal of polar substituents


nM
Ultra-high

affinity
N-[2-(4-hydroxyphenyl)ethyl]-5-phenylpentylamine Bis(phenylalkyl) substitutionNMDA (NR1A/2B)

nM
>1000-fold over NR2A/NR2C
Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these analogs requires self-validating assay systems. The following protocols detail the methodologies for assessing receptor affinity and functional antagonism, emphasizing the mechanistic reasoning behind each step.

Protocol 1: Radioligand Binding Assay for Sigma Receptor Profiling This protocol is designed to differentiate between


 and 

binding using competitive displacement.
  • Tissue Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Repeated washing and centrifugation (e.g., 30,000 x g for 15 min) removes endogenous ligands (like trace amines) that would otherwise competitively inhibit the radioligand, artificially lowering the apparent affinity of the test compound.

  • Radioligand Incubation (Self-Validating Step):

    • For

      
      : Incubate homogenate with 3 nM-pentazocine and varying concentrations of the phenylpentan-1-amine analog.
      
    • For

      
      : Incubate with 3 nM [3H]DTG. Critical Causality: Because DTG binds both subtypes, 1 µM dextrallorphan must be co-incubated. Dextrallorphan selectively masks 
      
      
      
      sites, ensuring the radioactive signal is a pure representation of
      
      
      binding.
    • Internal Control: Include tubes with 10 µM haloperidol to define non-specific binding (NSB). The specific binding window is validated only if Total Binding minus NSB is >70% of the total signal.

  • Rapid Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine. Causality: The ice-cold wash buffer induces kinetic freezing of the receptor-ligand complex, while the polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific adhesion of the positively charged amine analogs.

  • Scintillation & Analysis: Measure bound radioactivity using liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    

Protocol 2: Xenopus Oocyte Electrophysiology for NR2B Selectivity To validate the functional antagonism of bis(phenylalkyl)amines[2], a steady-state electrophysiological model is required.

  • cRNA Microinjection: Co-inject Xenopus laevis oocytes with cRNA encoding rat NR1A and NR2B subunits. Causality: Utilizing an exogenous expression system isolates the specific heterodimer from the complex native neuronal background, ensuring that any observed antagonism is strictly NR2B-mediated.

  • Two-Electrode Voltage Clamp (TEVC): After 3-5 days of expression, clamp the oocytes at -70 mV in a Ba2+-containing recording solution. Causality: Barium is used instead of Calcium to prevent the activation of endogenous calcium-activated chloride channels in the oocyte, which would confound the NMDA current readings.

  • Steady-State Antagonist Perfusion: Apply 100 µM glutamate and 10 µM glycine until a steady-state inward current is achieved. Subsequently, co-perfuse the phenylpentan-1-amine analog. Causality: Assaying under steady-state conditions (rather than peak transient currents) is crucial because these analogs often act as non-competitive allosteric modulators; steady-state measurement allows for the precise quantification of the fractional block and calculation of the

    
    [2].
    
Visualizing the Pharmacological Workflows

Pathway LIG Phenylpentan-1-amine Analog SIG1R Sigma-1 Receptor (σ1R) LIG->SIG1R Agonism MAM Mitochondria-Associated Membrane (MAM) MAM->SIG1R Localization BIP BiP Dissociation SIG1R->BIP Conformational Change IP3R IP3R Activation BIP->IP3R Chaperone Release CA2 Ca2+ Efflux to Mitochondria IP3R->CA2 Channel Opening SURVIVAL Cell Survival & Neuroplasticity CA2->SURVIVAL ATP Production & BDNF Release

Figure 1: Sigma-1 receptor activation cascade by phenylpentan-1-amine analogs.

Workflow PREP Tissue Preparation INCUB Radioligand Incubation PREP->INCUB Homogenate WASH Rapid Filtration INCUB->WASH Equilibrium SCINT Liquid Scintillation WASH->SCINT Bound Ligand ANALYSIS Non-linear Regression SCINT->ANALYSIS CPM Data

Figure 2: Self-validating radioligand binding workflow for receptor affinity profiling.

Conclusion

The pharmacological profile of phenylpentan-1-amine analogs reveals a highly tunable scaffold capable of profound CNS modulation. By manipulating the lipophilicity of the alkyl chain and introducing bis(phenylalkyl) substitutions, researchers can pivot the molecule's affinity from Sigma receptor agonism to highly selective NMDA NR2B antagonism. Understanding the mechanistic causality behind these structural changes and employing rigorous, self-validating assays are paramount for the successful translation of these compounds into viable therapeutics for neurodegenerative and neuropsychiatric disorders.

References
  • Title: Structure-activity relationships for a series of bis(phenylalkyl)amines: potent subtype-selective inhibitors of N-methyl-D-aspartate receptors Source: PubMed - NIH URL: [Link]

  • Title: Sigma Receptor (

    
    R) Ligands with Antiproliferative and Anticancer Activity
    Source:  MDPI
    URL: [Link]
    
  • Title: Binding characteristics of sigma2 receptor ligands Source: SciELO URL: [Link]

Sources

Foundational

Distinguishing Homologous Phenylalkylamines: A Comparative Analysis of 1-Phenylpentan-1-amine and 1-Phenylbutan-1-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of drug discovery and development, particularly concerning neuroactive compounds, subtle molecular mod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of drug discovery and development, particularly concerning neuroactive compounds, subtle molecular modifications can precipitate significant shifts in physicochemical properties, bioactivity, and metabolic fate. This guide provides a comprehensive technical comparison of two closely related primary phenylalkylamines: 1-phenylpentan-1-amine and 1-phenylbutan-1-amine. These compounds, differing by a single methylene (-CH₂) group, serve as an exemplary case for the critical need for precise analytical characterization and a deep understanding of structure-property relationships. We will explore their structural nuances, comparative physicochemical profiles, definitive analytical differentiation techniques, and potential pharmacological implications. This document is intended to equip researchers with the foundational knowledge and practical protocols required to confidently distinguish and characterize these and similar homologous series.

Foundational Comparison: Structure and Physicochemical Properties

The core difference between 1-phenylpentan-1-amine and 1-phenylbutan-1-amine lies in the length of the alkyl chain attached to the benzylic carbon. 1-phenylpentan-1-amine possesses a butyl group, while 1-phenylbutan-1-amine has a propyl group at this position. This seemingly minor distinction—a single carbon atom and two hydrogen atoms—is the primary driver of their differing physical and chemical behaviors.

Caption: Chemical structures of 1-phenylbutan-1-amine and 1-phenylpentan-1-amine.

This structural variance directly influences key physicochemical parameters critical for drug development, such as solubility, lipophilicity, and membrane permeability. The addition of a non-polar methylene unit in the pentyl derivative increases its overall lipophilicity, as reflected in its higher calculated LogP value.

Table 1: Comparative Physicochemical Properties
Property1-Phenylbutan-1-amine1-Phenylpentan-1-amineRationale for Difference
Molecular Formula C₁₀H₁₅N[1][2][3]C₁₁H₁₇N[4]Addition of one -CH₂- group.
Molecular Weight 149.23 g/mol [1][2][3]163.26 g/mol [4]Mass of the additional -CH₂- group (14.03 Da).
CAS Number 2941-19-7[1][2]61501-03-9[4]Unique registry number for each distinct chemical.
XLogP3-AA (LogP) 2.1[5]2.6[4]Increased alkyl chain length enhances lipophilicity.
Boiling Point (est.) 230.33 °C[6]Higher than 230.33 °CIncreased van der Waals forces due to larger molecular size.
Topological Polar Surface Area 26.02 Ų[2][5]26.02 Ų[4]The polar amine group is identical in both molecules.
Hydrogen Bond Donors 1[2]1[4]Both possess a primary amine (-NH₂) group.
Hydrogen Bond Acceptors 1[2]1[4]The nitrogen atom's lone pair is the acceptor site.

Synthesis and Chemical Reactivity

The synthesis of these primary amines is typically achieved through well-established methodologies in organic chemistry. The most common and versatile approach is the reductive amination of the corresponding ketone precursors, 1-phenylbutan-1-one and 1-phenylpentan-1-one (valerophenone), respectively.[7]

SynthesisWorkflow Start Phenyl Alkyl Ketone (e.g., Valerophenone) Intermediate Imine Intermediate (In situ formation) Start->Intermediate Reaction with Ammonia Source Reagents Ammonia Source (NH₃/NH₄Cl) + Reducing Agent (e.g., NaBH₃CN) Reagents->Intermediate Product 1-Phenylalkyl-1-amine (Target Product) Intermediate->Product In situ Reduction Purification Purification (Distillation/Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of primary phenylalkylamines.

Protocol 2.1: General Protocol for Reductive Amination

This protocol describes a self-validating system for synthesizing primary amines from ketones. The progress can be monitored at each stage to ensure reaction completion before proceeding.

  • Imine Formation:

    • To a solution of the appropriate ketone (1-phenylbutan-1-one or 1-phenylpentan-1-one, 1.0 eq) in an anhydrous solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a saturated solution of ammonia in methanol, 5-10 eq).

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS to observe the consumption of the starting ketone. The formation of the imine intermediate is often driven by equilibrium.

  • In Situ Reduction:

    • Once imine formation is evident (typically after 1-4 hours), cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), in portions to control gas evolution and exotherm.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or GC-MS until the reaction is complete.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow addition of water or dilute HCl to decompose any excess reducing agent.

    • Adjust the pH to >12 with a strong base (e.g., 10M NaOH) to ensure the amine is in its free base form.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude amine can be purified by vacuum distillation or column chromatography on silica gel to yield the final product. Purity should be assessed by GC-MS and NMR.

Definitive Analytical Differentiation

While structurally similar, the one-carbon difference provides a robust basis for their analytical differentiation using standard laboratory techniques. A multi-pronged approach ensures unambiguous identification.

AnalyticalWorkflow Sample Unknown Amine Sample (Mixture or Pure) GCMS GC-MS Analysis Retention Time (t_R) Molecular Ion (M⁺) Fragmentation Pattern Sample->GCMS NMR NMR Spectroscopy ¹H NMR: Alkyl Chain Integration ¹³C NMR: Carbon Count Sample->NMR HPLC Reversed-Phase HPLC Retention Time (t_R) Based on Lipophilicity Sample->HPLC ID_But Identify: 1-Phenylbutan-1-amine GCMS:f0->ID_But Shorter t_R GCMS:f1->ID_But m/z = 149 ID_Pent Identify: 1-Phenylpentan-1-amine GCMS:f0->ID_Pent Longer t_R GCMS:f1->ID_Pent m/z = 163 NMR:f0->ID_But Propyl signals NMR:f0->ID_Pent Butyl signals HPLC:f0->ID_But Shorter t_R HPLC:f0->ID_Pent Longer t_R

Caption: Logical workflow for the analytical differentiation of the two amines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful technique for distinguishing these homologs.

  • Chromatographic Separation (GC): Due to its higher molecular weight and consequently higher boiling point, 1-phenylpentan-1-amine will have a longer retention time than 1-phenylbutan-1-amine on a standard non-polar GC column (e.g., DB-5ms) under identical temperature programming. Derivatization, for instance by acylation with TFAA, can improve peak shape and may enhance separation.[8]

  • Mass Spectrometric Detection (MS):

    • Molecular Ion (M⁺): The electron ionization mass spectra will show distinct molecular ion peaks separated by 14 Da. 1-phenylbutan-1-amine will exhibit an M⁺ peak at m/z 149, while 1-phenylpentan-1-amine will show an M⁺ peak at m/z 163.

    • Fragmentation: The primary fragmentation pathway is alpha-cleavage, resulting in a stable benzylic cation. For both compounds, the base peak is often observed at m/z 106 , corresponding to the [C₆H₅CH=NH₂]⁺ fragment. The key differentiator will be the observation of fragment ions corresponding to the loss of the alkyl chain.

Protocol 3.1.1: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the amine sample in a suitable solvent like methanol or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a mass selective detector.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Compare the retention times of the eluted peaks.

    • Examine the mass spectrum for each peak, identifying the molecular ion (m/z 149 vs. 163) and key fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.

  • ¹H NMR: The most telling difference is the integration of the alkyl proton signals. The spectrum of 1-phenylbutan-1-amine will show signals corresponding to a propyl group (CH₂CH₂CH₃), while 1-phenylpentan-1-amine will show signals for a butyl group (CH₂CH₂CH₂CH₃). The chemical shifts of the protons alpha and beta to the amine group will be very similar, but the integration values for the entire alkyl chain will unambiguously differentiate the two.

  • ¹³C NMR: A simple carbon count will distinguish the molecules. The spectrum for 1-phenylbutan-1-amine will show 10 distinct carbon signals (assuming aromatic signals are resolved), whereas 1-phenylpentan-1-amine will show 11 signals.

Protocol 3.2.1: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Integrate the distinct regions of the spectrum.

    • For 1-phenylbutan-1-amine, expect a total of 7 protons for the propyl chain (2H, 2H, 3H).

    • For 1-phenylpentan-1-amine, expect a total of 9 protons for the butyl chain (2H, 2H, 2H, 3H).

Pharmacological and Toxicological Perspectives

While specific pharmacological data for these two exact compounds are not extensively published, we can infer potential activities based on the well-established structure-activity relationships (SAR) of the broader phenylalkylamine class. Many compounds in this family exhibit activity within the central nervous system (CNS).[9]

  • Potential Bioactivity: Phenylalkylamines are known to interact with various CNS targets. For instance, analogues have been investigated for anticonvulsant properties.[10][11] The length of the alkyl chain is a critical determinant of potency and receptor affinity.[12] An increase in chain length, and therefore lipophilicity, can affect the blood-brain barrier permeability and the compound's fit within a receptor's binding pocket.[9] It is plausible that 1-phenylpentan-1-amine, being more lipophilic, could exhibit different potency or a modified pharmacological profile compared to its butan-1-amine counterpart.

  • Toxicological Considerations: The general toxicity of amines can vary. Both compounds are classified as corrosive and can cause skin burns and eye damage.[5][13][14] Differences in metabolism and distribution driven by lipophilicity could lead to varied toxicological profiles. Generally, the toxicity of some chemical series can change with alkyl chain length, though the specific trend for these compounds is not well-documented.[15] Any research into their biological effects must be preceded by thorough toxicological evaluation.

Conclusion

The differentiation between 1-phenylpentan-1-amine and 1-phenylbutan-1-amine is a fundamental exercise in analytical precision. The addition of a single methylene group creates tangible differences in their physicochemical properties, which are readily exploited for their separation and identification via chromatographic and spectroscopic methods. For scientists in drug development, this underscores a critical principle: seemingly insignificant structural modifications can have profound impacts. Therefore, rigorous, multi-technique analytical characterization is not merely a procedural step but a cornerstone of ensuring the identity, purity, and, ultimately, the safety and efficacy of a potential therapeutic agent.

References

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  • ResearchGate. (n.d.). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. [Link]

  • PubChemLite. (n.d.). (s)-1-phenylbutylamine (C10H15N). [Link]

  • MDPI. (2022, January 27). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. [Link]

  • YouTube. (2014, September 19). A2 synthesis of phenyl amine from . [Link]

  • Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.3: Spectroscopy of the Amine Group. [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. [Link]

  • NIST. (n.d.). 1-Pentanone, 1-phenyl-. In NIST Chemistry WebBook. [Link]

  • PubMed. (n.d.). Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna. [Link]

  • PubMed. (n.d.). Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline. [Link]

  • IntechOpen. (2018, November 7). Biochemical and Pharmacological Properties of Biogenic Amines. [Link]

  • PubMed. (1996, August). [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones]. [Link]

  • precisionFDA. (n.d.). 1-PHENYLBUTAN-2-AMINE. [Link]

  • PMC. (2025, November 19). Decoding PFAS immunotoxicity: a NAMs-based comparison of short vs. long chains. [Link]

Sources

Exploratory

Literature review on alpha-butylbenzylamine hydrochloride

Comprehensive Literature Review and Technical Guide on -Butylbenzylamine Hydrochloride Executive Summary -Butylbenzylamine hydrochloride, formally known as 1-phenylpentan-1-amine hydrochloride, is a highly versatile prim...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Literature Review and Technical Guide on -Butylbenzylamine Hydrochloride

Executive Summary


-Butylbenzylamine hydrochloride, formally known as 1-phenylpentan-1-amine hydrochloride, is a highly versatile primary amine characterized by a chiral benzylic center. In modern organic synthesis and pharmaceutical development, enantiopure chiral amines are indispensable as chiral auxiliaries, resolving agents, and foundational building blocks for complex active pharmaceutical ingredients (APIs). This technical guide synthesizes current literature to provide an authoritative overview of the physicochemical properties, synthetic methodologies, and industrial applications of 

-butylbenzylamine hydrochloride, with a specific focus on its utility in the asymmetric synthesis of statin intermediates[1].

Physicochemical Profiling and Structural Dynamics

The structural architecture of


-butylbenzylamine features a flexible lipophilic butyl chain and a planar phenyl ring flanking a chiral amine center. This specific steric environment makes its enantiomers—(1S)-1-phenylpentan-1-amine and (1R)-1-phenylpentan-1-amine—highly effective for stereocontrol in asymmetric transformations[2].

The conversion of the free base to the hydrochloride salt is a critical operational choice. The free base is an oil that is prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates). The hydrochloride salt, conversely, is a highly stable, free-flowing crystalline powder that ensures precise stoichiometric handling and long-term bench stability.

Table 1: Key Physicochemical Properties
PropertyValue / Description
IUPAC Name 1-Phenylpentan-1-amine hydrochloride[3]
Common Synonyms

-Butylbenzylamine HCl; 1-phenyl-1-pentanamine HCl[4]
CAS Registry Numbers 911373-70-1 (1S)[3]; 529512-07-0 (1R)[5]; 76897-06-8 (Racemate)[6]
Molecular Formula C₁₁H₁₈ClN (Free base: C₁₁H₁₇N)[3][7]
Molecular Weight 199.72 g/mol (Salt); 163.26 g/mol (Free Base)[7]
Physical State White to off-white crystalline powder
Storage Conditions Room temperature, desiccated

Mechanistic Pathways for Synthesis

The synthesis of


-butylbenzylamine requires precise control over the carbon-nitrogen bond formation. While the addition of organolithium or Grignard reagents (e.g., butylmagnesium bromide) to benzonitrile or benzaldimines is a well-documented route[8][9][10], reductive amination of valerophenone (1-phenylpentan-1-one) remains the most scalable and robust approach for generating the racemic mixture prior to resolution.
Synthetic Pathway Visualization

Synthesis Valerophenone Valerophenone (1-phenylpentan-1-one) Imine Intermediate Imine Valerophenone->Imine NH3 / Ti(OiPr)4 (Condensation) FreeBase α-Butylbenzylamine (Free Base) Imine->FreeBase NaBH4 or H2/Pd-C (Reduction) HClSalt α-Butylbenzylamine HCl (Target Compound) FreeBase->HClSalt HCl in Ether (Salification)

Synthetic pathway of α-butylbenzylamine HCl via reductive amination of valerophenone.

Protocol: Reductive Amination and Salification

This protocol is designed as a self-validating system. The use of Titanium(IV) isopropoxide acts simultaneously as a Lewis acid to activate the ketone and as a water scavenger to drive the imine condensation to completion, preventing the accumulation of alcohol byproducts.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of valerophenone in anhydrous ethanol. Add 2.0 equivalents of a methanolic ammonia solution (7N), followed by the dropwise addition of 1.2 equivalents of Titanium(IV) isopropoxide (

    
    ).
    
  • Stirring & Causality: Stir the mixture at ambient temperature for 12 hours. The formation of a fine white precipitate (

    
    ) indicates the successful scavenging of water generated during imine formation.
    
  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of Sodium borohydride (

    
    ) in small portions to control the exothermic hydrogen evolution. Stir for an additional 4 hours at room temperature.
    
  • Quenching & Extraction: Quench the reaction by adding aqueous ammonia (2M) to precipitate inorganic titanium salts. Filter the slurry through a pad of Celite. Extract the aqueous filtrate with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the free base as a pale yellow oil.
    
  • Salification: Dissolve the crude free base in anhydrous diethyl ether. While stirring vigorously at 0 °C, introduce anhydrous

    
     gas (or add a 2M solution of 
    
    
    
    in diethyl ether) dropwise until the pH reaches 2.
  • Isolation: Collect the resulting white crystalline precipitate of

    
    -butylbenzylamine hydrochloride via vacuum filtration. Wash with cold diethyl ether and dry under high vacuum.
    

Applications in Asymmetric Synthesis & Drug Development

Enantiopure


-butylbenzylamine is heavily utilized in pharmaceutical manufacturing, most notably as a chiral resolving agent. A prime industrial example is its application in the synthesis of statins (e.g., Rosuvastatin and Pitavastatin)[1].

In statin synthesis, the chiral integrity of the 3-hydroxy glutaric acid side chain is paramount for HMG-CoA reductase inhibition. (1S)-


-butylbenzylamine is used to form diastereomeric salts or amides with racemic statin intermediates. The distinct steric bulk of the butyl group (compared to the more common methyl group in 

-methylbenzylamine) often provides superior crystalline packing, amplifying the solubility differences between the resulting diastereomers and enabling highly efficient fractional crystallization[1].
Chiral Resolution Workflow

Resolution Racemate Racemic Mixture (R/S)-Statin Intermediate Diastereomers Diastereomeric Salts (R,S) + (S,S) Racemate->Diastereomers Mix in Isopropanol ChiralAmine (1S)-α-Butylbenzylamine (Resolving Agent) ChiralAmine->Diastereomers Salt Formation Crystallization Fractional Crystallization Diastereomers->Crystallization Cooling PureSalt Pure Diastereomeric Salt Crystallization->PureSalt Filtration

Workflow for the chiral resolution of statin intermediates using (1S)-α-butylbenzylamine.

Protocol: Fractional Crystallization of Diastereomeric Salts

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic acidic intermediate (e.g., a 3-hydroxy protected glutaric anhydride derivative) in an aliphatic alcoholic solvent. Isopropanol is strictly selected here because it maximizes the thermodynamic solubility differential between the (R,S) and (S,S) diastereomeric salts[1].

  • Amine Addition: Heat the solution to 60 °C. Add 0.5 to 1.0 equivalent of enantiopure (1S)-

    
    -butylbenzylamine slowly to the stirring solution.
    
  • Controlled Cooling: Allow the solution to cool to room temperature at a controlled rate of 5 °C per hour. Causality: Rapid cooling induces kinetic precipitation, which traps impurities and the undesired diastereomer. Slow cooling ensures thermodynamic control, yielding high-purity crystals of the less soluble diastereomeric salt.

  • Isolation and Cleavage: Filter the crystals and wash with cold isopropanol. To recover the resolved intermediate, suspend the pure salt in a biphasic mixture of dichloromethane and 1M aqueous

    
    . The acidic intermediate partitions into the organic layer, while the 
    
    
    
    -butylbenzylamine hydrochloride remains in the aqueous layer, allowing for quantitative recovery and recycling of the chiral auxiliary.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized or resolved compounds, rigorous analytical validation is required:

  • NMR Spectroscopy:

    
     NMR (
    
    
    
    ) of the free base typically shows the benzylic methine proton as a distinct triplet around
    
    
    3.8-4.0 ppm, while the butyl chain protons appear as complex multiplets between
    
    
    0.8 and 1.8 ppm[10].
  • Chiral HPLC: Enantiomeric excess (

    
    ) must be determined using a chiral stationary phase (e.g., Chiralcel OD-H). The baseline separation of the (1S) and (1R) enantiomers validates the efficacy of the resolution process.
    

References

  • 1-Phenylpentan-1-amine hydrochloride | CAS#:76897-06-8. Chemsrc. Available at: [Link]

  • 1-Nitro-1-phenyl-2-ethanol - SpectraBase. SpectraBase. Available at: [Link]

  • EP2062903A1 - Statin intermediates and process for the preparation of statins. Google Patents.
  • 1-phenyl-1-pentanamine. Stenutz. Available at: [Link]

  • UNIVERSITÀ DEGLI STUDI DI MILANO - DOCTORAL PROGRAMME IN INDUSTRIAL CHEMISTRY. Unimi. Available at:[Link]

  • Zinc Chloride-Catalyzed Grignard Addition Reaction of Aromatic Nitriles. The Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-Phenylpentan-1-amine Hydrochloride: PubChem Identification and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 1-Phenylpentan-1-amine hydrochloride, a primary phenyla...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Phenylpentan-1-amine hydrochloride, a primary phenylalkylamine. Due to the limited publicly available toxicological data for this specific molecule, this guide synthesizes information from closely related structural analogs and the broader class of phenylalkylamines to provide a robust, albeit inferred, toxicological profile. This approach is grounded in established principles of structure-activity relationships in toxicology.

Chemical Identification and Properties

1-Phenylpentan-1-amine is a primary amine with a phenyl group and a pentyl chain attached to the same carbon. Its hydrochloride salt is formed by the reaction with hydrochloric acid.

While a specific PubChem Compound Identifier (CID) for 1-Phenylpentan-1-amine hydrochloride is not readily found, the parent compound, 1-Phenyl-pentylamine , is registered under PubChem CID: 12022148 . The CAS number for the (1S)-enantiomer of the hydrochloride salt is 911373-70-1 . For the purpose of this guide, we will refer to the toxicological data of closely related primary phenylalkylamines to infer the properties of 1-Phenylpentan-1-amine hydrochloride.

Table 1: Physicochemical Properties of 1-Phenyl-pentylamine (Parent Compound)

PropertyValueSource
Molecular Formula C11H17NPubChem
Molecular Weight 163.26 g/mol PubChem
IUPAC Name 1-phenylpentan-1-aminePubChem
CAS Number 61501-03-9PubChem

Inferred Toxicological Profile

The toxicological properties of 1-Phenylpentan-1-amine hydrochloride are expected to be similar to other primary phenylalkylamines, which are known to have stimulant effects on the central nervous system (CNS) and can cause a range of adverse effects.

Acute Toxicity

No specific LD50 data for 1-Phenylpentan-1-amine hydrochloride is available. However, related phenylalkylamines can be toxic if swallowed, in contact with skin, or if inhaled. For instance, some substituted phenylalkylamines are classified as acutely toxic. It is prudent to handle this compound with care, assuming it may be toxic via oral, dermal, and inhalation routes.

General First Aid Measures for Phenylalkylamine Exposure:

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

Irritation and Sensitization

Based on safety data for structurally similar compounds, 1-Phenylpentan-1-amine hydrochloride is expected to be a skin and eye irritant. Prolonged or repeated skin contact may lead to dermatitis. There is also a potential for it to be a skin sensitizer, meaning that after initial exposure, subsequent exposures could elicit an allergic reaction.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Phenylalkylamines are known to be CNS stimulants. Therefore, acute exposure to 1-Phenylpentan-1-amine hydrochloride may cause respiratory tract irritation.

  • Repeated Exposure: There is a potential for this compound to cause damage to organs through prolonged or repeated exposure, a concern with some phenylalkylamines.

Genotoxicity and Carcinogenicity

There is no specific data on the genotoxicity or carcinogenicity of 1-Phenylpentan-1-amine hydrochloride. However, some related compounds, such as aniline, are suspected of causing genetic defects and cancer. Given the structural alerts, these potential long-term effects should not be disregarded without specific testing.

Experimental Protocols: A General Approach to In Vitro Toxicity Assessment

For a novel compound like 1-Phenylpentan-1-amine hydrochloride, a tiered approach to toxicity testing is recommended. The following outlines a general workflow for an initial in vitro assessment.

Phenylalkylamine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PA Phenylalkylamine VMAT VMAT2 PA->VMAT Inhibits DAT Dopamine Transporter (DAT) PA->DAT Reverses Transport NE Dopamine (DA) & Norepinephrine (NE) DA_NE_Synapse Increased DA & NE NE->DA_NE_Synapse Increased Release Receptors Postsynaptic Receptors DA_NE_Synapse->Receptors Stimulation

Caption: Generalized mechanism of action for stimulant phenylalkylamines.

The primary mechanism of many stimulant phenylalkylamines involves the reversal of monoamine transporters, leading to an increased concentration of neurotransmitters in the synaptic cleft. They can also inhibit the vesicular monoamine transporter 2 (VMAT2), further increasing cytoplasmic neurotransmitter levels.

Handling and Safety Precautions

Given the inferred toxicological profile, the following handling precautions are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

While specific toxicological data for 1-Phenylpentan-1-amine hydrochloride is not extensively available, a precautionary approach based on the known hazards of the phenylalkylamine class is warranted. This compound should be handled as potentially toxic and irritating. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to safely handle and further investigate the properties of this and related molecules. All work should be conducted with appropriate safety measures in place and by qualified personnel.

References

  • PubChem. (n.d.). 1-Phenyl-pentylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • TCI Chemicals. (n.d.).
  • Thermo Fisher Scientific. (2011).
  • Welchinska, K., et al. (2025). Modern approaches to the study of the chemical-toxicological characteristics of phenylalkylamines using the case study method. Toxicological and Forensic Chemistry.
Exploratory

Research applications of 1-phenylpentan-1-amine in neuroscience

Technical Monograph: Research Applications of 1-Phenylpentan-1-amine in Neuroscience -butylbenzylamine.[1] Part 1: Executive Summary & Chemical Identity 1-Phenylpentan-1-amine (CAS: 61501-03-9), also known as -butylbenzy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Research Applications of 1-Phenylpentan-1-amine in Neuroscience


-butylbenzylamine.[1]

Part 1: Executive Summary & Chemical Identity

1-Phenylpentan-1-amine (CAS: 61501-03-9), also known as


-butylbenzylamine , represents a critical chemical scaffold in neuropharmacological research.[1] Unlike its regioisomer 1-phenylpentan-2-amine (a potent norepinephrine-dopamine releasing agent analogous to amphetamine), the 1-amine isomer functions primarily as a metabolic probe  and a steric blocker  in enzymatic assays.[1]

Its significance in neuroscience lies not in direct receptor agonism, but in its utility as a lipophilic model compound for mapping the hydrophobic pockets of Central Nervous System (CNS) enzymes, specifically Cytochrome P450 isoforms (CYP2C9, CYP3A4) and Monoamine Oxidase B (MAO-B).[1] By extending the alkyl chain at the benzylic position to a butyl group, researchers use this molecule to quantify the limits of steric tolerance in drug design.[1]

Structural Activity Relationship (SAR) Analysis

To understand the application, one must first distinguish the scaffold from psychoactive stimulants.[1]

  • 1-Phenylpentan-2-amine (Stimulant Class): The amine is separated from the phenyl ring by two carbons.[1] This mimics the endogenous neurotransmitters (dopamine/norepinephrine), allowing translocation via DAT/NET.[1]

  • 1-Phenylpentan-1-amine (Probe Class): The amine is attached to the benzylic carbon (1-position).[1] This "benzylamine" structure drastically reduces affinity for monoamine transporters but increases affinity for metabolic enzymes that process lipophilic amines.[1]

SAR_Comparison cluster_0 Target Molecule (Probe) cluster_1 Regioisomer (Stimulant) A 1-Phenylpentan-1-amine (alpha-Butylbenzylamine) Function1 MAO-B Inhibition (Reversible) A->Function1 Steric Blockade Function2 CYP450 Substrate (Metabolic Stability) A->Function2 Lipophilic Binding Relation Isomeric Shift A->Relation B 1-Phenylpentan-2-amine (Propyl-Amphetamine Analog) Function3 DAT/NET Release (Psychostimulant) B->Function3 Transporter Translocation Relation->B Distinct Pharmacology

Figure 1: Functional divergence between the 1-amine probe and the 2-amine stimulant. The position of the amine group dictates the switch from transporter substrate to enzymatic inhibitor.[1]

Part 2: Mechanism of Action & Research Applications

Metabolic Stability & CYP Mapping

The primary application of 1-phenylpentan-1-amine in modern drug development is as a QSAR (Quantitative Structure-Activity Relationship) model for CYP2C9 and CYP3A4.[1]

  • Mechanism: The butyl chain provides significant lipophilicity (LogP ~3.2), facilitating entry into the heme-containing active sites of hepatic and CNS-localized CYPs.[1] However, the steric bulk of the

    
    -butyl group hinders N-dealkylation.[1]
    
  • Application: It serves as a "negative control" or "slow-turnover" substrate in metabolic stability assays.[1] If a new CNS drug candidate shares this

    
    -substituted benzylamine motif, researchers can predict it will have a longer half-life compared to unsubstituted benzylamines.[1]
    
  • Data Utility: High-throughput screening datasets use 1-phenylpentan-1-amine to train machine learning models (e.g., rt-TDDFT simulations) to predict metabolic liabilities of fluorinated CNS drugs.[1]

Monoamine Oxidase (MAO) Modulation

Benzylamines are classic substrates for MAO-B. However, substitution at the


-carbon transforms them from substrates into competitive inhibitors.[1]
  • The "Gatekeeper" Effect: The enzyme MAO-B oxidizes amines to imines.[1] This requires hydrogen abstraction from the

    
    -carbon.[1]
    
  • Inhibition Logic: In 1-phenylpentan-1-amine, the

    
    -hydrogen exists, but the bulky butyl group creates steric clash within the "substrate cavity" (specifically the entrance loop residues Ile199 and Tyr326 of human MAO-B).[1]
    
  • Result: It acts as a weak, reversible inhibitor.[1] It is used in kinetic studies to map the size of the substrate cavity.[1] If the cavity can accommodate the butyl chain, the enzyme is likely MAO-B rather than MAO-A (which has a more constrained active site).[1]

Part 3: Experimental Protocols

Protocol A: In Vitro Metabolic Stability Assay (Microsomal)

Objective: To determine the intrinsic clearance (


) of 1-phenylpentan-1-amine as a reference standard for lipophilic CNS amines.

Reagents:

  • Pooled Human Liver Microsomes (HLM) or Rat Brain Microsomes (RBM).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound: 1-phenylpentan-1-amine (1 µM final concentration).[1]

  • Quench Solution: Acetonitrile with internal standard (e.g., Propranolol).[1]

Workflow:

  • Pre-incubation: Mix 30 µL of microsomes (0.5 mg/mL protein) with phosphate buffer (100 mM, pH 7.4) and 1-phenylpentan-1-amine.[1][2][3][4][5] Equilibrate at 37°C for 5 min.

  • Initiation: Add 10 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex for 1 min.

  • Analysis: Centrifuge (4000g, 15 min). Analyze supernatant via LC-MS/MS.

    • Monitor Transition: precursor ion

      
       fragment ions (tropylium ion 
      
      
      
      91).[1]

Data Interpretation: Plot


 vs. time. The slope 

determines half-life (

).[1]
  • Expectation: 1-phenylpentan-1-amine typically shows moderate stability (

    
     min) compared to unsubstituted benzylamine due to steric protection of the nitrogen.[1]
    
Protocol B: Synthesis of N-Benzyl Derivatives (Reductive Amination)

Objective: Use 1-phenylpentan-1-amine as a scaffold to synthesize N-benzyl-1-phenylpentan-1-amine (a potential neuroactive lipophile).[1]

  • Reactants: Mix 1-phenylpentan-1-amine (1.0 eq) with Benzaldehyde (1.0 eq) in dry Methanol.

  • Imine Formation: Stir at RT for 4 hours. (Monitor via TLC).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise.
    
  • Workup: Quench with

    
    , extract with Dichloromethane (DCM), dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Part 4: Visualization of Metabolic Pathways

Understanding the metabolic fate of this molecule is crucial for toxicity screening.[1] The following diagram illustrates the competition between N-oxidation (minor) and Ring Hydroxylation (major for lipophilic amines).

Metabolism cluster_CYP CYP450 Mediated Pathways Compound 1-Phenylpentan-1-amine Hydroxylation Ring Hydroxylation (Para-position) Compound->Hydroxylation CYP2D6/3A4 (Major) Deamination Oxidative Deamination (To Valerophenone) Compound->Deamination MAO-B / CYP (Slow) N_Oxidation N-Hydroxylation (Minor) Compound->N_Oxidation FMO3 Excretion Excretion Hydroxylation->Excretion Glucuronidation Metabolite Metabolite Deamination->Metabolite Ketone Formation

Figure 2: Predicted metabolic pathways.[1] The steric bulk of the pentyl chain favors ring hydroxylation over deamination, extending the molecule's residence time in the CNS context.[1]

Part 5: Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Amines absorb

    
     from air to form carbamates; keep tightly sealed.[1]
    
  • Handling: Use in a fume hood.[1] Wear nitrile gloves.[1] In case of contact, wash with dilute acetic acid (vinegar) followed by water to neutralize the amine.[1]

References

  • PubChem. (2025).[1][6] Compound Summary: 1-phenylpentan-1-amine (CAS 61501-03-9).[1][6] National Library of Medicine.[1] [Link][1]

  • Raza, A., et al. (2019).[1] A Machine Learning Approach for Predicting Bioactivity and Metabolic Stability of Fluorinated Compounds.[1] Environmental Science & Technology Letters.[1] (Contextual citation for CYP2C9/3A4 datasets). [Link]

  • Benaglia, M., et al. (2020).[1] Continuous Flow Synthesis of Chiral Amines and APIs.[1] Università degli Studi di Milano.[1] (Citation for synthesis and N-benzyl derivatives). [Link][1]

  • Edmondson, D.E., et al. (2009).[1] Structure and Mechanism of Monoamine Oxidase.[1] Current Medicinal Chemistry.[1] (Foundational text for MAO-B steric gating mechanisms). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 1-Phenylpentan-1-amine Hydrochloride Stock Solutions in DMSO

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of 1-phenylpentan-1-amine hydrochloride stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The protocols outli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of 1-phenylpentan-1-amine hydrochloride stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The protocols outlined are designed for researchers, scientists, and professionals in drug development who require accurate and reproducible compound concentrations for experimental assays. We delve into the critical properties of both the solute and the solvent, emphasizing best practices to mitigate common issues such as compound precipitation and degradation. This guide establishes a self-validating system through integrated quality control checks and troubleshooting logic, ensuring the integrity and stability of the prepared stock solutions.

Foundational Principles: Compound and Solvent Properties

A thorough understanding of the materials is fundamental to preparing stable and accurate stock solutions.

2.1 1-Phenylpentan-1-amine Hydrochloride: Key Characteristics

1-Phenylpentan-1-amine hydrochloride is the salt form of a primary phenylalkylamine. The hydrochloride salt generally offers improved stability and handling characteristics compared to the free base.

PropertyValueSource
Molecular Formula C₁₁H₁₈ClN[1]
Molecular Weight 199.72 g/mol [1]
Physical Form Powder[1]
Storage Temperature Room Temperature (as solid)[1]
GHS Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

2.2 Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a highly polar, aprotic organic solvent renowned for its exceptional ability to dissolve a vast spectrum of both polar and non-polar compounds.[2][3][4] This property makes it an indispensable vehicle for compound solubilization in drug discovery and biological screening programs.[3][5][6] Despite its utility, its physical properties demand meticulous handling.

2.3 The Critical Challenge: DMSO Hygroscopicity

The most significant challenge when working with DMSO is its hygroscopic nature; it readily absorbs moisture from the atmosphere.[7][8][9] This absorbed water can drastically alter the solvent's properties and negatively impact the solubility of many organic compounds, often leading to their precipitation.[2][10] Therefore, the use of anhydrous (water-free) DMSO and techniques that minimize air exposure are paramount for preparing reliable stock solutions.[2][11]

Materials and Equipment

CategoryItemRecommended Specifications
Reagents 1-Phenylpentan-1-amine hydrochloride≥98% Purity
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% Purity, Sterile-Filtered
Consumables Microcentrifuge Tubes1.5 mL or 2.0 mL, Sterile, Nuclease-Free, Polypropylene
Pipette TipsSterile, Low-Retention, Compatible with Micropipettes
Equipment Analytical BalanceReadable to at least 0.1 mg
MicropipettesCalibrated, various volumes (e.g., P20, P200, P1000)
Vortex MixerStandard laboratory vortexer
SonicatorWater bath sonicator
Personal Protective Equipment (PPE) Safety Glasses, Lab Coat, Chemical-Resistant Gloves (Nitrile)

Protocol for Preparing a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening libraries. The principles can be readily adapted for other target concentrations.

4.1 Pre-Protocol Calculations

To prepare a solution of a specific molarity, use the following formula:

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Example Calculation for a 1 mL, 10 mM Stock:

    • Mass (mg) = 0.010 mol/L x 0.001 L x 199.72 g/mol x 1000 mg/g

    • Mass (mg) = 1.9972 mg

4.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage calc 1. Calculate Required Mass weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex Vigorously add_dmso->vortex sonicate 5. Sonicate if Necessary vortex->sonicate inspect 6. Visually Inspect for Clarity sonicate->inspect aliquot 7. Aliquot into Single-Use Tubes inspect->aliquot store 8. Store at -20°C or -80°C aliquot->store

Caption: Workflow for stock solution preparation.

4.3 Step-by-Step Methodology

  • Prepare the Weighing Vessel: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the balance to zero. This ensures you are only measuring the mass of the compound.

  • Weigh the Compound: Carefully weigh the calculated mass (e.g., 1.9972 mg) of 1-phenylpentan-1-amine hydrochloride directly into the tared microcentrifuge tube. Record the exact mass. It is crucial to perform this step in an environment with minimal air currents to ensure accuracy.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous, ≥99.9% purity DMSO to the tube. For the example, this would be 1.0 mL. Causality: Using anhydrous DMSO is critical to prevent the introduction of water, which can significantly reduce compound solubility and lead to precipitation.[2]

  • Initial Dissolution: Tightly cap the tube and vortex the solution vigorously for 30-60 seconds.[2] This initial mechanical agitation provides the energy needed to break down the compound's crystal lattice and promote dissolution.

  • Enhanced Dissolution (If Necessary): If the compound has not fully dissolved after vortexing, place the tube in a water bath sonicator for 5-10 minutes.[12] Sonication uses ultrasonic waves to create micro-cavitations, which provides intense localized energy to break apart any remaining solid aggregates. Gentle warming to 37°C can also be considered for temperature-insensitive compounds.[2][12]

  • Final Quality Check: Visually inspect the solution against a bright light source. It should be clear and free of any visible particulates or haze. A completely dissolved compound is essential for accurate downstream dilutions.

  • Aliquoting for Storage: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes. Causality: Aliquoting is the most effective strategy to prevent repeated freeze-thaw cycles, which can lead to compound degradation and increase the likelihood of moisture absorption with each use.[2][13]

  • Long-Term Storage: Store the aliquots in a freezer at -20°C or -80°C, protected from light.[2][13] Lower temperatures slow down potential degradation kinetics, preserving the compound's integrity over time.

Quality Control and Validation

A robust quality control (QC) process is essential for ensuring the reliability of experimental data.[14][15][16]

  • Initial Verification: Every freshly prepared stock solution must pass a visual inspection for clarity and absence of precipitates.

  • Periodic Re-evaluation: For long-term studies, it is advisable to periodically re-test the concentration and purity of a stock solution, especially if stored for more than a month.[13] This can be accomplished using methods such as:

    • HPLC Analysis: To confirm the compound's identity, purity, and concentration against a standard.

    • LC-MS: To confirm the mass of the parent compound and identify any potential degradation products.

  • Documentation: Maintain a detailed log for each stock solution, including the compound lot number, date of preparation, exact concentration, solvent lot number, and storage location. This traceability is critical for troubleshooting and regulatory compliance.[14][15]

Stability, Storage, and Handling

6.1 Recommended Storage Conditions

ParameterConditionRationale
Temperature -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation and solvent evaporation.
Light Exposure Store in amber tubes or a dark freezerProtects against potential photodegradation.[17]
Container Tightly sealed polypropylene tubesPrevents contamination and moisture absorption.[7][8]
Freeze-Thaw Cycles Avoid; use single-use aliquotsEach cycle increases risk of degradation and precipitation.[2]

6.2 Chemical Stability

While the hydrochloride salt form enhances stability, amine-containing compounds can be susceptible to oxidative degradation.[18] Storing under an inert atmosphere (e.g., argon) is an option for highly sensitive compounds, though typically not required for routine DMSO stocks stored at -80°C. Hydrolysis is less of a concern in anhydrous DMSO but can become a factor if the solvent absorbs significant amounts of water.

Troubleshooting

G cluster_stock Issue with Stock Solution cluster_assay Issue During Dilution start Problem Observed precip_stock Precipitation in Stock start->precip_stock no_dissolve Compound Won't Dissolve start->no_dissolve precip_assay Precipitation in Aqueous Buffer start->precip_assay cause_moisture Moisture in DMSO precip_stock->cause_moisture Potential Cause cause_freeze Repeated Freeze-Thaw precip_stock->cause_freeze Potential Cause cause_solubility Exceeded Solubility Limit no_dissolve->cause_solubility Potential Cause cause_energy Insufficient Energy Input no_dissolve->cause_energy Potential Cause cause_aq_sol Low Aqueous Solubility precip_assay->cause_aq_sol Potential Cause sol_moisture Use fresh, anhydrous DMSO. Ensure glassware is dry. cause_moisture->sol_moisture Solution sol_freeze Prepare and use single-use aliquots. cause_freeze->sol_freeze Solution sol_solubility Prepare a more dilute stock. Verify calculations. cause_solubility->sol_solubility Solution sol_energy Increase vortex time. Use water bath sonicator. cause_energy->sol_energy Solution sol_aq_sol Decrease final compound concentration. Perform serial dilutions. cause_aq_sol->sol_aq_sol Solution

Caption: A logical guide for troubleshooting common issues.

Safety Precautions

  • Personal Protective Equipment: Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling 1-phenylpentan-1-amine hydrochloride and DMSO.[7][19]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Skin Penetration: DMSO can facilitate the absorption of other chemicals through the skin.[4][6][7] It is imperative to prevent skin contact with the solution. If contact occurs, wash the affected area immediately and thoroughly with water.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to your institution's hazardous waste disposal guidelines.[19]

References

  • Vertex AI Search. (2025). Dimethyl Sulfoxide (DMSO)
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva. Retrieved from [Link]

  • Look Chemical. (2024). Innovative Applications of DMSO. Retrieved from [Link]

  • gChem. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link] cGRmfGU4ZDUwZGU2YjM4YjQ3YjM5ZDRmYjYwYjQzYjM5ZDBkYjM4YjQ3YjM5ZDRmYjYwYjQzYjM5ZDBk

  • Tristar Intermediates. (2025). Quality Control Measures Every Chemical Manufacturer Needs. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. Retrieved from [Link]

  • Innovation Chem. (2025). Quality Control in Chemical Manufacturing – Why It Matters. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]

  • Nordtest. (n.d.). Internal quality control handbook for chemical laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpropan-1-amine. PubChem. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Degradation kinetics of phentolamine hydrochloride in solution. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Axios Research. (n.d.). N,N-dimethyl-1-phenylpropan-1-amine - CAS - 3330-05-0. Retrieved from [Link]

Sources

Application

Application Note: Recrystallization Solvents for Purifying 1-Phenylpentan-1-amine HCl

Executive Summary This application note provides a definitive technical guide for the purification of 1-phenylpentan-1-amine hydrochloride ( -butylbenzylamine HCl) via recrystallization. Due to the amphiphilic nature of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a definitive technical guide for the purification of 1-phenylpentan-1-amine hydrochloride (


-butylbenzylamine HCl) via recrystallization. Due to the amphiphilic nature of this molecule—possessing a polar ionic head group and a significant lipophilic tail—standard solvent selection often leads to "oiling out" rather than crystallization. This guide details the thermodynamic rationale for solvent selection, provides a validated screening protocol, and outlines a scalable purification workflow designed to maximize yield (>85%) and purity (>99% HPLC).

Chemical Context & Solubility Logic

The Challenge: Amphiphilic Salt Behavior

1-Phenylpentan-1-amine HCl presents a specific purification challenge due to its structure:

  • Ionic Head: The hydrochloride salt moiety (

    
    ) requires a polar protic solvent for dissolution.
    
  • Lipophilic Domain: The phenyl ring combined with the flexible butyl chain (C4) at the

    
    -position creates a substantial hydrophobic region.
    

This duality often causes the salt to separate as a liquid oil (a "second liquid phase") rather than a solid crystal lattice when cooled, particularly in water-heavy systems. This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) , occurs when the energy gain from solvation is insufficient to overcome the lattice energy, but the entropy of the liquid state is favored over the ordered solid state.

Solvent Selection Strategy

To force the formation of a crystal lattice, the solvent system must balance these competing domains. We utilize the Dielectric-Hydrophobic Balance approach:

Solvent ClassSuitabilityRationale
Water Poor High dielectric constant (

) dissolves the salt too well at RT; promotes oiling out due to hydrophobic effect on the pentyl chain.
Methanol (MeOH) Moderate Good solubility, but often too soluble even at

C. Best used as a solvent in binary pairs.
Isopropanol (IPA) Excellent Ideal balance. The isopropyl group interacts with the lipophilic tail, while the -OH solvates the ion pair. High boiling point allows significant temperature differential.
Ethyl Acetate (EtOAc) Anti-Solvent Poor solubility for the salt. Excellent anti-solvent to drive precipitation when paired with MeOH or EtOH.
Diethyl Ether (

)
Anti-Solvent Classic anti-solvent. Low boiling point limits its use in hot dissolution but ideal for inducing nucleation in cold IPA solutions.

Solvent Screening Protocol (Micro-Scale)

Before committing valuable bulk material, perform this screening validation.

Decision Logic Diagram

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on observed behavior.

SolventSelection Start Start: 50mg Crude Salt TestIPA Add 0.5mL Hot IPA (80°C) Start->TestIPA Dissolved Dissolved? TestIPA->Dissolved Cool Cool to RT, then 0°C Dissolved->Cool Yes AddMeOH Add MeOH dropwise until dissolved Dissolved->AddMeOH No (Insoluble) Crystals Crystals Formed? Cool->Crystals SuccessIPA System A: Pure IPA Crystals->SuccessIPA Yes AddAnti Add Anti-Solvent (Et2O or EtOAc) dropwise Crystals->AddAnti No Oiling Oiling Out? Crystals->Oiling Oily droplets SuccessBinary System B: IPA / Anti-Solvent AddAnti->SuccessBinary AddMeOH->Cool Reheat Reheat + More Solvent Oiling->Reheat Yes Reheat->Cool

Figure 1: Logic flow for determining the optimal solvent system. Blue indicates start, Green indicates success, Yellow indicates decision points.

Recommended Solvent Systems

Based on the structural homology to phenethylamines and amphetamine salts, the following systems are prioritized:

PrioritySystemComposition (v/v)Application Case
1 Isopropanol (Pure) 100%Primary choice. Simplest process, easiest solvent recovery.
2 IPA / Diethyl Ether 1:3 to 1:5Use if recovery in pure IPA is <50%. Ether drives the salt out of solution.
3 Ethanol / Ethyl Acetate 1:4Alternative if IPA fails. EtOH is a stronger solvent; EtOAc acts as the anti-solvent.
4 Acetonitrile (MeCN) 100%"Wildcard" choice. Excellent for purifying polar salts from non-polar organic impurities.

Detailed Recrystallization Protocol (Macro-Scale)

Safety Note: Perform all operations in a fume hood. 1-phenylpentan-1-amine is a bioactive amine; its pharmacological properties necessitate strict PPE (gloves, goggles, lab coat).

Materials
  • Crude 1-phenylpentan-1-amine HCl

  • Solvent: Isopropanol (HPLC Grade)

  • Anti-solvent (Optional): Diethyl Ether (anhydrous) or MTBE[1]

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Workflow
  • Dissolution (Saturation):

    • Place crude solid in a round bottom flask with a magnetic stir bar.

    • Add Isopropanol (IPA) at a ratio of 3 mL per gram of solid.

    • Heat to reflux (

      
      C).
      
    • Observation: If solid remains, add hot IPA in 0.5 mL increments until fully dissolved.

    • Critical Check: If the solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and perform a hot filtration through Celite.

  • Nucleation & Cooling:

    • Remove from heat. Allow the flask to cool slowly to room temperature (RT) on a cork ring or wood block. Do not place directly on cold surfaces.

    • Mechanism:[2][3] Slow cooling prevents supersaturation shock, which leads to oiling out.

    • Once at RT, inspect for crystals.[4][5][6] If oil droplets appear, reheat to dissolve and add a "seed crystal" of pure product if available, or scratch the glass wall with a rod.

  • Anti-Solvent Addition (If required):

    • If crystallization is sparse at RT, add Diethyl Ether dropwise with gentle swirling.

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of hot IPA to clear the turbidity.

  • Maximizing Yield:

    • Place the flask in a refrigerator (

      
      C) for 2-4 hours, then a freezer (
      
      
      
      C) overnight.
    • Note: Extreme cold is often necessary for amine salts with alkyl chains to overcome high solubility.

  • Isolation:

    • Filter the cold slurry using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a small volume of cold (

      
      C) 1:1 IPA/Ether mixture. Do not use pure IPA for washing as it may redissolve the product.
      
  • Drying:

    • Dry the solid in a vacuum oven at

      
      C for 12 hours.
      
    • Verification: Check purity via Melting Point (Target: Sharp range, typically >150°C for this class) and HPLC.

Process Diagram

RecrystallizationWorkflow Crude Crude Salt + Hot IPA HotFilt Hot Filtration (Remove Insolubles) Crude->HotFilt Dissolve SlowCool Slow Cool (to 25°C) HotFilt->SlowCool Seed Seeding / Scratching SlowCool->Seed Induce Nucleation DeepCool Deep Cool (-20°C) Seed->DeepCool Filter Vacuum Filtration DeepCool->Filter Dry Vacuum Dry (40°C) Filter->Dry Isolate

Figure 2: Step-by-step unit operations for the purification process.

Troubleshooting: "Oiling Out"

The most common failure mode for 1-phenylpentan-1-amine HCl is oiling out.

SymptomCauseCorrective Action
Liquid droplets form at bottom Solution cooled too fast; Impurities lowered melting point.Reheat to reflux.[1] Add more solvent (dilute by 10-20%). Cool much slower (wrap flask in towel).
No crystals after 24h at -20°C Solution is too dilute or solvent is too polar.Rotovap to remove 50% solvent. Add non-polar anti-solvent (Ether or Hexane) until turbid, then cool.
Sticky gum forms Presence of free base or wet solvent.Ensure solvent is anhydrous.[2] Add 1-2 drops of conc. HCl/IPA solution to ensure full protonation.

References

  • Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[7][8] Longman Scientific & Technical.[7] (Standard reference for amine salt purification protocols).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[2][4] Retrieved from mt.com. (Authoritative guide on solubility curves and oiling out mechanisms).

  • BenchChem. (2025).[6] Purification of 1-Phenylcyclohexylamine Hydrochloride (Analogous Structure Protocol). (Provides specific solvent ratios for lipophilic amine salts).

  • University of Alberta. (n.d.). Recrystallization - Single and Two Solvent Methods.[4] Department of Chemistry. (Fundamental thermodynamic principles for solvent selection).

Sources

Method

Application Note: 1-Phenylpentan-1-amine as a Versatile Chiral Building Block in Drug Discovery and Asymmetric Synthesis

Executive Summary 1-Phenylpentan-1-amine (also known as -butylbenzylamine or 1-phenyl-pentylamine) is a highly versatile primary amine characterized by a benzylic stereocenter flanked by a lipophilic n-pentyl chain[1]. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenylpentan-1-amine (also known as


-butylbenzylamine or 1-phenyl-pentylamine) is a highly versatile primary amine characterized by a benzylic stereocenter flanked by a lipophilic n-pentyl chain[1]. In modern drug discovery and development, chiral amines are indispensable. They serve as core pharmacophores for central nervous system (CNS) therapeutics, highly effective resolving agents for racemic acids, and robust chiral auxiliaries in asymmetric synthesis[2]. This application note details the mechanistic rationale for utilizing 1-phenylpentan-1-amine, outlines its physicochemical advantages, and provides validated protocols for its synthesis and application in drug development workflows.

Mechanistic Profiling & Structural Causality

The selection of a chiral building block is rarely arbitrary. While 1-phenylethylamine is ubiquitous in organic synthesis, extending the aliphatic chain to a pentyl group in 1-phenylpentan-1-amine introduces two critical causal advantages for drug design:

  • Enhanced Lipophilicity (LogP): The n-pentyl chain significantly increases the partition coefficient. This is critical for driving blood-brain barrier (BBB) penetration in neuro-pharmaceuticals or for occupying deep hydrophobic pockets in enzyme inhibitors.

  • Superior Steric Shielding: The bulky pentyl group provides profound steric differentiation. When utilized as a chiral auxiliary (e.g., in the synthesis of statin intermediates[3]), this steric bulk directs incoming reagents to attack from the less hindered face, yielding exceptionally high diastereomeric excesses.

Table 1: Physicochemical Profile of 1-Phenylpentan-1-amine
PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₁H₁₇NBase scaffold for extensive derivatization[1].
Molecular Weight 163.26 g/mol Low MW allows for downstream functionalization without violating Lipinski's Rule of 5[1].
XLogP3 2.6Optimal lipophilicity for membrane permeability and hydrophobic pocket targeting[1].
Topological Polar Surface Area 26.0 ŲExcellent for BBB penetration (ideal TPSA for CNS drugs is < 90 Ų)[1].
Hydrogen Bond Donors 1 (Primary Amine)Acts as a critical electrostatic anchor point for receptor binding (e.g., interacting with Asp/Glu residues).

Pharmacological Integration & Target Binding Logic

The structural motifs of 1-phenylpentan-1-amine allow for a tripartite binding strategy when integrated into an active pharmaceutical ingredient (API). The primary amine forms electrostatic interactions, the phenyl ring engages in dispersion forces, and the pentyl chain maximizes van der Waals interactions within lipophilic domains.

BindingLogic Core 1-Phenylpentan-1-amine Pharmacophore Amine Primary Amine (-NH2) Core->Amine Phenyl Phenyl Ring (Aromatic) Core->Phenyl Pentyl n-Pentyl Chain (Aliphatic) Core->Pentyl Hbond H-Bonding (Receptor Anchoring) Amine->Hbond Electrostatic PiPi π-π Stacking (Aromatic Clefts) Phenyl->PiPi Dispersion Hydrophobic Hydrophobic Pocket (Lipophilic Enhanced) Pentyl->Hydrophobic VdW Forces

Fig 1: Pharmacological binding logic of the 1-phenylpentan-1-amine scaffold.

Synthetic Methodologies & Protocols

Protocol 1: Catalytic Synthesis via Zinc(II)ate-Mediated Grignard Addition

Objective: Synthesize 1-phenylpentan-1-amine from benzonitrile using a highly efficient, zinc-catalyzed Grignard addition followed by in situ reduction[4]. Causality: Traditional Grignard additions to aromatic nitriles are notoriously sluggish due to the low electrophilicity of the nitrile carbon. By introducing 20 mol% ZnCl₂, highly reactive zinc(II)ate complexes are generated in situ. These complexes exhibit enhanced nucleophilicity while maintaining lower basicity, thereby accelerating the reaction and suppressing unwanted side reactions[5].

Table 2: Optimization of Grignard Addition to Benzonitrile
Catalyst SystemGrignard ReagentTimeYield (%)Mechanistic Observation
None (Uncatalyzed)n-BuMgCl (3.0 eq)24 h< 20%Slow nucleophilic attack on the nitrile carbon.
ZnCl₂ (Stoichiometric)n-BuMgCl (3.0 eq)3 h85%Zinc(II)ate formation accelerates addition but requires high metal loading.
ZnCl₂ (20 mol%) n-BuMgCl (3.0 eq) 6 h 89% Catalytic turnover of active zinc(II)ate species provides optimal atom economy.

Note: Data adapted from Hatano et al., 2024.

Step-by-Step Methodology:
  • Catalyst Activation: To an oven-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous zinc chloride (ZnCl₂, 20 mol%). Melt-dry the catalyst using a heat gun (>300 °C) under reduced pressure (<5 Torr) for 5 minutes[4]. Causality: Moisture strictly poisons the Grignard reagent; anhydrous conditions are mandatory to form the active zinc(II)ate species.

  • Zinc(II)ate Generation: Cool the flask to 25 °C. Inject n-butylmagnesium chloride (n-BuMgCl, 1.0 M in THF, 3.0 equivalents) via syringe. Stir for 30 minutes[4]. Causality: This incubation period allows transmetalation to reach equilibrium.

  • Nucleophilic Addition: Add benzonitrile (1.0 equivalent) dropwise to the reaction mixture. Stir at 25 °C for 6 hours[4]. Monitor the reaction via TLC (Hexane/EtOAc 4:1) until the UV-active nitrile spot is consumed.

  • Reduction of Metallo-Imine: To isolate the amine rather than the ketone, cool the mixture to 0 °C and carefully add a solution of sodium borohydride (NaBH₄, 2.0 equivalents) in anhydrous methanol. Stir for 2 hours at room temperature. Causality: The intermediate metallo-imine is directly reduced to the primary amine, bypassing the need to isolate the ketone for a separate reductive amination.

  • Quenching & Extraction: Quench the reaction by slowly adding 1 M aqueous HCl (to destroy excess hydride and dissolve zinc salts), then basify the aqueous layer with 2 M NaOH to pH 10 to deprotonate the amine. Extract with diethyl ether (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM/MeOH 95:5 with 1% Et₃N) to yield 1-phenylpentan-1-amine as a colorless oil.

SyntheticWorkflow Step1 Benzonitrile + n-BuMgCl Intermediate Active Zinc(II)ate Species Step1->Intermediate Transmetalation Cat ZnCl2 Catalyst (20 mol%) Cat->Intermediate In situ generation Imine Metallo-Imine Intermediate Intermediate->Imine Nucleophilic Attack Reduction Reduction (NaBH4 / MeOH) Imine->Reduction Direct Quench & Reduce Product 1-Phenylpentan-1-amine Reduction->Product Isolation (pH 10)

Fig 2: Zinc-catalyzed synthetic workflow for 1-phenylpentan-1-amine.

Protocol 2: Application as a Chiral Auxiliary in Amide Bond Formation

Objective: Utilize (S)-1-phenylpentan-1-amine to resolve racemic carboxylic acids or direct stereoselective synthesis (e.g., statin side-chain intermediates)[3]. Causality: The bulky pentyl group creates a deep chiral pocket when attached as an amide. Furthermore, the extreme lipophilicity difference between the resulting diastereomers allows for straightforward separation via normal-phase chromatography or fractional crystallization, which is often difficult with shorter-chain amines[3].

Step-by-Step Methodology:
  • Activation of the Carboxylic Acid: Dissolve the target racemic or prochiral carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0 °C. Add HATU (1.2 eq) and stir for 15 minutes to form the active ester.

  • Amide Coupling: Add (S)-1-phenylpentan-1-amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Isolation: Wash the organic layer with saturated aqueous NaHCO₃, 1 M HCl, and brine to remove coupling byproducts and excess unreacted amine. Self-Validation: Confirm completion via TLC; the amine spot (ninhydrin stain active) should disappear, replaced by a highly UV-active amide product spot.

  • Diastereomeric Separation: Isolate the desired diastereomer via preparative HPLC or fractional crystallization using a hexane/ethyl acetate gradient. The pentyl chain significantly alters the retention time, ensuring baseline resolution of the diastereomers.

References

  • 1-Phenyl-pentylamine | C11H17N | CID 12022148 Source: PubChem - NIH URL:[Link]

  • EP2062903A1 - Statin intermediates and process for the preparation of statins Source: Google Patents URL
  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Phenylpentan-1-amine Synthesis &amp; NMR Diagnostics

Welcome to the Technical Support Center for the synthesis and characterization of 1-phenylpentan-1-amine. This guide is designed for researchers and drug development professionals who require authoritative, mechanistic t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and characterization of 1-phenylpentan-1-amine. This guide is designed for researchers and drug development professionals who require authoritative, mechanistic troubleshooting for reductive amination workflows and 1H NMR impurity profiling.

Part 1: Standardized Methodology & Workflow

The most robust method for synthesizing 1-phenylpentan-1-amine is the Leuckart reaction, which utilizes valerophenone, formamide, and formic acid[1].

Experimental Protocol

1. Imine Formation & Reduction (Reductive Amination)

  • Step: Combine valerophenone (10 mmol), formamide (20 mL), and formic acid (10 mL) in a round-bottom flask. Heat the mixture to reflux (~160 °C) for 1 hour.

  • Causality: Formic acid acts as the hydride donor while formamide supplies the ammonia equivalent. Heating to 160 °C is critical; it drives off the water byproduct, thermodynamically shifting the equilibrium toward the intermediate N-(1-phenylpentyl)formamide.

  • Intermediate Isolation: Cool to ambient temperature, dilute with water (30 mL), and extract with diethyl ether (3 × 10 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

2. Acidic Hydrolysis & Free Base Isolation

  • Step: Suspend the crude intermediate in 30% aqueous HCl (20 mL) and reflux for 1 hour.

  • Causality: The strong acid protonates the formamide carbonyl, making it highly susceptible to nucleophilic attack by water. This cleaves the formyl group, yielding the primary amine as a water-soluble hydrochloride salt.

  • Self-Validation (pH Check): Cool the mixture, add water (20 mL), and carefully adjust the aqueous layer to pH 10 using 33% aqueous NaOH. Verify the pH with indicator strips. The target amine (pKa ~9.5) will only partition into the organic phase if it is fully deprotonated. Extract with diethyl ether (3 × 20 mL), dry, and concentrate to yield the product as a yellow oil[1].

G SM Valerophenone (Starting Material) Rxn Formamide + Formic Acid (Reflux, 1h) SM->Rxn Int N-(1-phenylpentyl)formamide (Intermediate) Rxn->Int Reductive Amination Hyd Aqueous HCl (30%) (Reflux, 1h) Int->Hyd Workup NaOH Neutralization (pH 10) & Et2O Extraction Hyd->Workup Cleave Formyl Group Prod 1-phenylpentan-1-amine (Target Product) Workup->Prod Isolate Free Base

Workflow of 1-phenylpentan-1-amine synthesis via the Leuckart reaction.

Part 2: Troubleshooting FAQs (1H NMR Diagnostics)

NMR_Logic NMR 1H NMR (CDCl3) Impurity Check Peak8 Peak at ~8.1 ppm (Singlet) NMR->Peak8 Peak29 Peak at ~2.9 ppm (Triplet) NMR->Peak29 Peak12 Peaks at 1.21 & 3.48 ppm (Triplet/Quartet) NMR->Peak12 IncompleteHyd Incomplete Hydrolysis (Formamide Intermediate) Peak8->IncompleteHyd Formyl proton UnreactedSM Unreacted Starting Material (Valerophenone) Peak29->UnreactedSM Alpha-CH2 to carbonyl Solvent Residual Solvent (Diethyl Ether) Peak12->Solvent Ethyl group

Diagnostic logic tree for identifying common impurities in the 1H NMR spectrum.

Q1: I observe a sharp singlet around 8.1 ppm in my CDCl3 spectrum. What is this, and how do I remove it? Causality: This peak corresponds to the formyl proton (-CHO) of the N-(1-phenylpentyl)formamide intermediate. If the acid hydrolysis step is incomplete, this intermediate remains un-cleaved and persists in the organic phase during the basic workup. Resolution: Resubject the isolated mixture to 30% aqueous HCl and extend the reflux time to 2–3 hours. Monitor the disappearance of the 8.1 ppm signal via an NMR aliquot.

Q2: There is a triplet at 2.93 ppm (J = 7.4 Hz) in my final product spectrum. Why did the reaction fail to reach completion? Causality: This peak represents the


-methylene protons of unreacted valerophenone. The reductive amination stalls if the internal reaction temperature does not reach the required threshold (~150–160 °C) to continuously distill off the water byproduct. Water accumulation thermodynamically prevents the complete conversion of the ketone to the iminium intermediate.
Resolution:  Ensure your heating mantle and condenser setup allow for the removal of water (e.g., using a Dean-Stark trap or a controlled open-system distillation of the water/formic acid azeotrope) before refluxing the main mixture.

Q3: My integration for the methine proton (CH-NH2) at 3.80 ppm is lower than expected[1], and I see broad, overlapping multiplets in the aliphatic region. Causality: This indicates over-alkylation, resulting in the formation of the secondary amine byproduct, di-(1-phenylpentyl)amine. Because the newly formed primary amine is more nucleophilic than the formamide/ammonia source, it can preferentially attack unreacted valerophenone. Resolution: Maintain a large stoichiometric excess of formamide (at least 20–30 equivalents relative to the ketone) to kinetically favor primary amine formation over secondary amine formation.

Q4: How do I differentiate between residual water and the primary amine (-NH2) protons in CDCl3? Causality: In CDCl3, the amine protons of 1-phenylpentan-1-amine typically appear as a broad singlet around 1.41 ppm[1]. However, residual water in CDCl3 also appears as a singlet at 1.56 ppm[2]. Because amine protons undergo rapid intermolecular chemical exchange with trace moisture, these peaks often merge into a single broad resonance, shifting unpredictably based on sample concentration and temperature. Resolution (Self-Validating System): Perform a D2O shake. Spike your NMR tube with 1–2 drops of deuterium oxide (D2O) and shake vigorously. The exchangeable -NH2 protons will be replaced by deuterium (-ND2), causing the broad singlet at 1.41 ppm to disappear from the 1H spectrum, definitively validating the peak assignment.

Part 3: Quantitative Data Summary

The following table summarizes the 1H NMR chemical shifts of common trace impurities encountered during this synthetic workflow. Use this to cross-reference unexpected peaks in your CDCl3 spectra.

Impurity / SourceMultiplicityChemical Shift in CDCl3 (ppm)Diagnostic Value
Valerophenone (Starting Material)Triplet (t)2.93Identifies incomplete initial reductive amination.
N-(1-phenylpentyl)formamide Singlet (s)8.10Indicates incomplete acidic hydrolysis.
Diethyl Ether (Extraction Solvent)Triplet (t), Quartet (q)1.21, 3.48Highlights insufficient drying/evaporation[3].
Water (Moisture)Broad Singlet (br s)1.56Can overlap with -NH2 peak; requires D2O shake[2].
Ethyl Acetate (Alternative Solvent)Singlet (s), Triplet (t), Quartet (q)2.05, 1.26, 4.12Common contaminant if used during column chromatography[3].

References

1.[1] The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts. University of Groningen (rug.nl). 1 2.[3] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. American Chemical Society (acs.org). 3 3.[2] NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH (carlroth.com). 2

Sources

Optimization

Stability of 1-phenylpentan-1-amine hydrochloride in aqueous solution

Topic: Stability & Handling in Aqueous Solution Document ID: TSC-PPA-001 | Version: 2.0 | Status: Active[1] Introduction Welcome to the technical support hub for 1-phenylpentan-1-amine hydrochloride (also known as -butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Aqueous Solution

Document ID: TSC-PPA-001 | Version: 2.0 | Status: Active[1]

Introduction

Welcome to the technical support hub for 1-phenylpentan-1-amine hydrochloride (also known as


-butylbenzylamine HCl).[1] This guide addresses the specific physicochemical challenges researchers encounter when working with this benzylic amine in aqueous environments.

As a primary amine located at a benzylic position, this molecule presents a "dual-threat" stability profile:

  • Solubility volatility dependent on pH (pKa effects).[1]

  • Oxidative susceptibility at the benzylic carbon (

    
    -C).[1]
    

This guide synthesizes experimental data with structural activity relationships (SAR) to provide you with self-validating troubleshooting protocols.

Module 1: Dissolution & Solubility Troubleshooting

Core Concept: The pH-Solubility Cliff

Users frequently report that clear aqueous stock solutions become "milky" or precipitate over time.[1] This is rarely a purity issue but rather a thermodynamic one.

The Science: 1-phenylpentan-1-amine has a pKa of approximately 9.3–9.5 (analogous to benzylamine).[1]

  • pH < 8.0: The nitrogen is protonated (

    
    ).[1] The ionic HCl salt dominates, offering high water solubility (>20 mg/mL).[1]
    
  • pH > 9.0: The equilibrium shifts to the free base (

    
    ).[1] The free base is highly lipophilic (LogP ~2.[1]6) and practically insoluble in water, leading to "oiling out" or precipitation.[1]
    
Troubleshooting Guide: "My Solution is Cloudy"
SymptomProbable CauseDiagnostic StepCorrective Action
Immediate Cloudiness Incorrect Buffer pHCheck buffer pH.[1] Is it > 7.5?Acidify solution with 0.1M HCl or switch to Phosphate Buffer pH 3.0–6.[1]0.
Precipitation after 24h pH Drift (Alkaline Leaching)Measure pH. Glassware leaching or

loss can shift pH up.[1]
Use a buffered system (e.g., PBS pH 7.[1]4) rather than unbuffered water.[1]
Oily droplets on surface "Salting Out"High ionic strength from other salts reduces amine solubility.[1]Reduce total salt concentration or add a co-solvent (5–10% DMSO/Methanol).[1]
Decision Tree: Solubilization Protocol

SolubilityProtocol Start Start: Prepare Aqueous Stock CheckPH Check Target pH Start->CheckPH Acidic pH < 7.0 CheckPH->Acidic Acidic Neutral pH 7.0 - 8.0 CheckPH->Neutral Neutral Basic pH > 8.5 CheckPH->Basic Basic DirectDissolve Direct Dissolution (Stable) Acidic->DirectDissolve BufferReq Buffer REQUIRED (Risk of Drift) Neutral->BufferReq CoSolvent Co-solvent REQUIRED (DMSO/EtOH) Basic->CoSolvent caption Figure 1: Solubilization strategy based on pH environments.

Module 2: Chemical Stability & Degradation

Core Concept: Benzylic Oxidation

The benzylic C-H bond (the carbon attached to both the phenyl ring and the nitrogen) is the "weak link." It is susceptible to radical abstraction, leading to oxidative deamination.[1] This is accelerated by light, transition metals (Fe, Cu), and basic pH.[1]

Degradation Pathway:

  • Initiation: Abstraction of the benzylic proton forms a radical.[1]

  • Propagation: Reaction with

    
     forms a hydroperoxide intermediate.[1]
    
  • Collapse: The intermediate eliminates water/ammonia to form the imine , which hydrolyzes to 1-phenylpentan-1-one (Valerophenone) .[1]

Degradation Pathway Visualization

Degradation Amine 1-Phenylpentan-1-amine (Intact Drug) Radical Benzylic Radical (Intermediate) Amine->Radical Oxidation (Light/O2) Imine Imine Species (Unstable) Radical->Imine -2H Ketone 1-Phenylpentan-1-one (Valerophenone) Imine->Ketone +H2O (Hydrolysis) Ammonia NH3 (Byproduct) Imine->Ammonia +H2O caption Figure 2: Oxidative deamination pathway of benzylic amines in aqueous solution.

FAQ: Stability Troubleshooting

Q: I see a new peak in my HPLC chromatogram at a later retention time. What is it? A: This is likely 1-phenylpentan-1-one .[1]

  • Why: The ketone lacks the charged amine group, making it significantly more hydrophobic (non-polar) than the parent drug. It will elute after the amine on a Reverse Phase C18 column.[1]

  • Verification: Check UV absorbance.[1][2][3] The ketone has a distinct UV max around 240–245 nm (conjugated ketone), whereas the parent amine has the weaker benzenoid absorption at ~254 nm.

Q: How do I prevent this oxidation? A: Implement the "ABC" Protocol:

  • A cidic pH: Oxidation is slower at pH < 5.0 because the protonated amine (

    
    ) withdraws electron density, destabilizing the radical intermediate.[1]
    
  • B lock Light: Use amber glassware. Benzylic radicals are often photo-initiated.[1]

  • C helation: Add 0.1 mM EDTA if your buffer water quality is variable, to sequester trace metals that catalyze oxidation.[1]

Module 3: Analytical Method Support (HPLC)

Issue: Peak Tailing & Poor Resolution

Symptom: The 1-phenylpentan-1-amine peak is broad, tails severely, or varies in retention time.[1]

Root Cause: Silanol interactions.[1] The residual silanol groups (


) on silica columns are acidic.[1] They deprotonate and bind ionically to the positively charged amine of your drug, causing "drag" (tailing).[1]
Optimized HPLC Protocol
ParameterRecommendationRationale
Column C18 with "End-capping" or "Base Deactivated" silicaReduces accessible silanol groups.[1]
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)TFA (pH ~2) suppresses silanol ionization (

becomes

) and ion-pairs with the amine.[1]
Mobile Phase B Acetonitrile + 0.08% TFAMatches ionic strength of Phase A to prevent baseline drift.[1]
Temperature 40°CHigher temperature improves mass transfer, sharpening amine peaks.[1]

Self-Validation Step: If peak tailing persists, add 5–10 mM Triethylamine (TEA) to the mobile phase.[1] The TEA acts as a "sacrificial base," saturating the silanol sites so your drug can elute cleanly.

References

  • PubChem. 1-Phenylpentan-1-amine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Pobudkowska, A., & Domańska, U. (2014).[1][2] Study of pH-dependent drugs solubility in water.[1][2] Chemical Industry and Chemical Engineering Quarterly.[1][2] (Demonstrates Henderson-Hasselbalch solubility profiles for ionizable amines). Available at: [Link]

  • Largey, A., et al. (2023).[1] Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines.[1][4] Beilstein Journal of Organic Chemistry.[1] (Mechanistic insight into benzylic oxidation pathways). Available at: [Link][1]

  • Phenomenex Technical Guides. Reversed Phase HPLC Method Development for Basic Compounds. (Standard protocols for amine tailing suppression).[1] Available at: [Link][1]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). (Regulatory framework for stability conditions).[1] Available at: [Link][1]

Sources

Troubleshooting

Removing unreacted valerophenone from 1-phenylpentan-1-amine product

Technical Support Center: Amine Purification Workflows Topic: Removing Unreacted Valerophenone from 1-Phenylpentan-1-amine Welcome to the Technical Support Center. This guide is designed for researchers and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amine Purification Workflows Topic: Removing Unreacted Valerophenone from 1-Phenylpentan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the purification of 1-phenylpentan-1-amine following the reductive amination of valerophenone.

Diagnostic Overview & Physicochemical Data

The separation of an unreacted starting ketone from a primary amine product relies entirely on exploiting their differential physicochemical properties. Before selecting a purification strategy, it is critical to compare the quantitative data of the two species.

Table 1: Physicochemical Comparison of Target and Impurity

PropertyValerophenone (Impurity)1-Phenylpentan-1-amine (Target Product)
Chemical Class Aromatic KetonePrimary Benzylic/Aliphatic Amine
Molecular Weight 162.23 g/mol 163.26 g/mol
Boiling Point 244–245 °C[1]~240–250 °C (Estimated via homology)
Acid/Base Nature Strictly NeutralBasic (Conjugate acid pKₐ ~10.0)
Aqueous Solubility Insoluble at all pH levelsInsoluble at pH > 12; Highly soluble at pH < 2
Organic Solubility Highly soluble (Ether, DCM, EtOAc)Highly soluble at pH > 12; Insoluble at pH < 2

Troubleshooting FAQs: Reaction & Separation Logic

Q: Why does valerophenone persist in my final reaction mixture? A: The synthesis of 1-phenylpentan-1-amine from valerophenone typically proceeds via reductive amination. The first mechanistic step is the condensation of the ketone with ammonia to form an imine intermediate, releasing water[2]. Because this step is an equilibrium process, failure to adequately scavenge the water byproduct (e.g., using molecular sieves or Dean-Stark conditions) will push the equilibrium backward, leaving unreacted valerophenone. Additionally, the steric bulk of the butyl chain slightly hinders nucleophilic attack, slowing the reaction kinetics compared to smaller ketones.

Q: Can I separate the unreacted ketone and the amine using fractional vacuum distillation? A: It is highly discouraged. As shown in Table 1, the molecular weights (162.23 vs 163.26 g/mol ) and the boiling points of the two compounds are nearly identical (both in the 240–250 °C range at standard pressure). Even under high vacuum, their vapor pressures overlap significantly, leading to co-distillation and poor separation resolution.

Q: What is the mechanistic basis for the recommended separation strategy? A: The most scalable and reliable method is Acid-Base (Liquid-Liquid) Extraction [3]. This technique exploits the fundamental causality of amine basicity. Valerophenone is a neutral molecule that remains permanently partitioned in non-polar organic solvents. 1-Phenylpentan-1-amine, however, possesses a basic nitrogen atom. By introducing a strong aqueous acid (like HCl), the amine is protonated to form 1-phenylpentan-1-aminium chloride. This ionic salt is highly polar and instantly migrates into the aqueous phase, leaving the neutral valerophenone trapped in the organic phase[4].

Visualized Extraction Workflow

ABE_Workflow Crude Crude Mixture (Ketone + Amine) Acidify Add Et2O & 1M HCl (aq) Mix & Settle Crude->Acidify Sep1 Phase Separation 1 Acidify->Sep1 Org1 Organic Layer (Valerophenone - Discard) Sep1->Org1 Aq1 Aqueous Layer (Amine Hydrochloride) Sep1->Aq1 Basify Add 2M NaOH (pH > 12) & Fresh Et2O Aq1->Basify Sep2 Phase Separation 2 Basify->Sep2 Aq2 Aqueous Layer (Inorganic Salts - Discard) Sep2->Aq2 Org2 Organic Layer (Freebase Amine) Sep2->Org2 Isolate Dry (MgSO4) & Evaporate Solvent Org2->Isolate Pure Pure 1-Phenylpentan-1-amine Isolate->Pure

Workflow for the acid-base extraction of 1-phenylpentan-1-amine from valerophenone.

Standard Operating Procedure (SOP): Self-Validating Acid-Base Extraction

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the In-Process Controls (IPCs).

Phase 1: Amine Protonation and Ketone Removal

  • Dissolution: Dissolve the crude reaction mixture (containing both valerophenone and 1-phenylpentan-1-amine) in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) inside a separatory funnel. Use approximately 10 mL of solvent per gram of crude material.

  • Acidification: Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Stopper the funnel, invert, and vent immediately. Shake vigorously for 2 minutes, venting frequently to release pressure.

  • IPC Validation (pH Check): Allow the layers to separate. Extract a drop of the bottom aqueous layer and spot it on universal pH indicator paper.

    • Causality Check: The pH must be < 2. If the pH is higher, the amine is not fully protonated and will be lost to the organic waste. Add more 1M HCl until pH < 2 is achieved.

  • Separation: Drain the aqueous layer (containing the amine salt) into a clean Erlenmeyer flask. Retain the organic layer (containing valerophenone).

  • Organic Wash: Return the acidic aqueous layer to the separatory funnel. Add a fresh portion of diethyl ether and shake. Separate and discard the organic wash.

    • IPC Validation (TLC Check): Spot the discarded organic wash on a Thin Layer Chromatography (TLC) plate (Eluent: 8:2 Hexane:Ethyl Acetate) and view under UV light (254 nm). Repeat the ether washes of the aqueous layer until the organic phase shows zero UV-active spots, guaranteeing 100% removal of valerophenone.

Phase 2: Amine Regeneration and Recovery 6. Basification: Place the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M aqueous Sodium Hydroxide (NaOH) dropwise while stirring. The solution will turn cloudy as the water-insoluble freebase amine "oils out" of the aqueous phase. 7. IPC Validation (pH Check): Spot the aqueous mixture on pH paper.

  • Causality Check: The pH must be > 12. At pH 12, the solution is two log units above the amine's pKₐ (~10), ensuring >99% of the molecules are deprotonated and rendered lipophilic.

  • Extraction: Transfer the basic aqueous mixture back to the separatory funnel. Add fresh diethyl ether and shake vigorously. The freebase amine will partition into the top organic layer.

  • Separation: Drain and discard the bottom aqueous layer.

    • IPC Validation (Ninhydrin Stain): Spot the discarded aqueous layer on a TLC plate, dip in Ninhydrin stain, and heat. If a purple spot appears, amine is still present in the water. Perform one more ether extraction. If no color appears, extraction is complete.

Phase 3: Isolation 10. Drying: Add anhydrous Magnesium Sulfate (MgSO₄) to the combined organic layers until the powder flows freely (indicating all trace water is absorbed). 11. Concentration: Filter off the drying agent and remove the diethyl ether using a rotary evaporator under reduced pressure. The resulting pale-yellow oil is the purified 1-phenylpentan-1-amine freebase.

References

  • Acid-Base Extraction Theory and Principles Source: Chemistry LibreTexts URL:[Link]

  • Valerophenone | C11H14O | CID 66093 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines Source: Taylor & Francis Online URL:[Link]

Sources

Optimization

Technical Support Center: Liquid-Liquid Extraction of Primary Amines

Focus: Optimizing pH for 1-Phenylpentan-1-amine Free Base Isolation Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who require h...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Optimizing pH for 1-Phenylpentan-1-amine Free Base Isolation

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity isolation of 1-phenylpentan-1-amine. Here, we bridge the gap between theoretical acid-base chemistry and benchtop execution, providing self-validating protocols, mechanistic insights, and targeted troubleshooting for your workflows.

Mechanistic Grounding: The Causality of pH Optimization

1-Phenylpentan-1-amine is a lipophilic primary aliphatic amine[1]. In aqueous solutions, its partitioning behavior between an aqueous phase and an immiscible organic solvent is dictated by the pH of the aqueous layer and the amine's acid dissociation constant (


).

The efficiency of a liquid-liquid extraction (LLE) is governed by the Distribution Coefficient (


), which accounts for the total concentration of both the neutral free base (

) and the protonated conjugate acid (

)[2]. Because the protonated salt is highly water-soluble and the neutral free base is highly organic-soluble,

is heavily pH-dependent.

The predicted


 for the conjugate acid of 1-phenylpentan-1-amine is approximately 9.8[1]. According to the Henderson-Hasselbalch equation:


To achieve a >99% concentration of the extractable free base, the pH must be raised at least two units above the


. Therefore, an aqueous pH of 12.0 to 12.5  is the authoritative standard for the quantitative recovery of this specific amine.
Experimental Workflow

The following diagram illustrates the logical progression of the pH-optimized extraction process.

Workflow Start Acidic Aqueous Mixture (Protonated Amine) pH_Adj pH Adjustment Add NaOH to pH > 12 Start->pH_Adj Base Addition LLE Liquid-Liquid Extraction (Add Organic Solvent) pH_Adj->LLE Target pH Reached PhaseSep Phase Separation (Centrifuge/Settle) LLE->PhaseSep Mix & Vent OrgPhase Organic Phase (1-phenylpentan-1-amine) PhaseSep->OrgPhase Top/Bottom Layer AqPhase Aqueous Phase (Salts & Impurities) PhaseSep->AqPhase Discard/Wash

Workflow for the pH-optimized liquid-liquid extraction of 1-phenylpentan-1-amine.

Quantitative Data: pH vs. Extraction Efficiency

The table below summarizes the theoretical distribution of 1-phenylpentan-1-amine at various pH levels, validating the necessity of highly basic conditions for optimal extraction.

Aqueous Phase pHDominant Amine StateTheoretical Free Base (%)Expected Extraction Efficiency
< 7.0Protonated (

)
< 0.1%Poor (< 1%)
9.8 (

)
Equilibrium (



)
50.0%Moderate (~50%)
10.8Mostly Deprotonated90.9%Good (~90%)
11.8Deprotonated (

)
99.0%Excellent (>99%)
> 12.5 Fully Deprotonated (

)
> 99.8% Optimal (>99%)
Standard Operating Procedure (SOP)

This self-validating protocol ensures maximum yield and purity by systematically manipulating the distribution coefficient[2].

Step 1: Initial Aqueous Preparation Suspend the crude post-reaction mixture in 1M HCl. Wash the acidic aqueous layer with a non-polar solvent (e.g., hexanes) to remove unreacted neutral organic precursors. Discard the organic wash. Validation check: The target amine remains trapped in the aqueous layer as a water-soluble hydrochloride salt.

Step 2: Basification (pH Optimization) Place the aqueous solution in an ice bath to mitigate the exothermic heat of neutralization. Slowly add 2M NaOH dropwise under continuous magnetic stirring. Monitor with a calibrated pH meter until the pH stabilizes between 12.0 and 12.5. Validation check: The solution will become cloudy or milky as the lipophilic free base precipitates out of the aqueous phase.

Step 3: Liquid-Liquid Extraction Transfer the mixture to a separatory funnel. Add an equal volume of Methyl tert-butyl ether (MTBE). MTBE is recommended over dichloromethane (DCM) because its lower density ensures it forms the top layer, and it is chemically inert toward primary amines.

Step 4: Partitioning & Separation Stopper the funnel, invert, and gently swirl. Vent immediately to release pressure. Shake vigorously for 1-2 minutes, venting frequently. Secure the funnel and allow the phases to separate completely. Collect the top organic layer. Repeat the extraction twice more with fresh MTBE to ensure quantitative recovery.

Step 5: Drying and Isolation Combine the organic extracts and wash with saturated aqueous NaCl (brine) to remove trace water and dissolved salts. Dry over anhydrous sodium sulfate (


). Filter and concentrate under reduced pressure at <30°C to yield the 1-phenylpentan-1-amine free base.
Troubleshooting & FAQs

Q: Why is my extraction forming a stubborn emulsion, and how do I break it? A: Emulsions often occur when the pH adjustment precipitates fine inorganic salts or when trace amphiphilic impurities act as surfactants. Troubleshooting: First, increase the ionic strength of the aqueous phase by adding solid NaCl (salting out); this decreases the solubility of the organic solvent in the aqueous phase and forces phase separation. If the emulsion persists, pass the mixture through a pad of Celite to remove fine particulates, or centrifuge the mixture at 3000 rpm for 5 minutes.

Q: I adjusted the pH to 12.5, but my isolated free base yield is unusually low. What went wrong? A: Assuming the extraction was performed correctly, the loss likely occurred during the solvent removal stage. 1-Phenylpentan-1-amine is a relatively low-molecular-weight primary amine and possesses slight volatility. Troubleshooting: Do not subject the final organic extract to high vacuum (e.g., a Schlenk line or deep vacuum pump) for extended periods. Concentrate the solvent using a rotary evaporator with the water bath set no higher than 30°C, and stop as soon as the bulk solvent is removed.

Q: I left my isolated 1-phenylpentan-1-amine on the bench overnight, and a white crust formed around the oil. Is my product degrading? A: Yes, your product is reacting with the environment. Primary amines are highly nucleophilic and will readily react with atmospheric carbon dioxide (


) to form solid carbamate salts (carbamic acid derivatives).
Troubleshooting: This is a common phenomenon for free base amines. Always flush the storage vial with an inert gas (Argon or Nitrogen), seal tightly with a PTFE-lined cap, and store at 4°C. If carbamates have already formed, you must re-dissolve the oil in dilute acid, wash, and repeat the basification/extraction protocol.

Q: Can I use Dichloromethane (DCM) instead of MTBE for the extraction? A: While DCM is an excellent solvent with a high partition coefficient for amines, it forms the bottom layer in a separatory funnel. During repeated extractions, this requires draining the organic layer, transferring the aqueous layer out, and putting it back in—increasing the mechanical loss of the product. Furthermore, DCM can slowly react with primary amines over time (alkylation), whereas MTBE avoids this degradation pathway entirely.

References

1. Selective separation of amines from continuous processes using automated pH controlled extraction Source: RSC Publishing (Reaction Chemistry & Engineering) URL:[Link] 2.[1] 1-Phenyl-pentylamine | C11H17N | CID 12022148 Source: PubChem - National Institutes of Health (NIH) URL:[Link] 3.[2] Liquid-Liquid Extraction Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting

Drying methods for hygroscopic 1-phenylpentan-1-amine hydrochloride

Welcome to the technical support guide for handling 1-phenylpentan-1-amine hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 1-phenylpentan-1-amine hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during their experiments. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.

Introduction: The Challenge of a Hygroscopic Amine Salt

1-phenylpentan-1-amine hydrochloride, like many amine salts, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This seemingly simple property can introduce significant variability and error into experiments. Absorbed water can alter the compound's physical state from a free-flowing powder to a clumpy or even deliquescent solid, making accurate weighing impossible.[1] More critically, excess water can affect reaction kinetics, solubility, and the accuracy of solution concentrations, ultimately compromising data integrity and reproducibility.

This guide is structured to help you diagnose, solve, and prevent issues related to moisture contamination.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and drying of 1-phenylpentan-1-amine hydrochloride.

Q1: My 1-phenylpentan-1-amine hydrochloride powder looks clumpy. What does this mean and can I still use it?

A: Clumping is a clear visual indicator of moisture absorption.[1] Using the material as-is will lead to inaccurate mass measurements because a significant portion of the weight will be water, not your active compound. This will result in lower-than-intended concentrations for your solutions. For non-critical applications, you may be able to gently break up minor clumps inside a glovebox or low-humidity environment.[1] However, for any quantitative or sensitive experiment, you must dry the material before use.

Q2: What is the fastest way to dry a small sample for immediate use?

A: For a small quantity (typically <5 grams), the most efficient method is drying in a vacuum oven. This technique combines reduced pressure, which lowers the boiling point of water, with gentle heating to accelerate evaporation.[2][3] A moderate temperature of 40-50°C under a high vacuum for 2-4 hours is typically sufficient. This is significantly faster than using a standard desiccator, which can take 24 hours or more.

Q3: Can I dry this compound in a standard laboratory oven at atmospheric pressure?

A: This is not recommended without careful thermal stability analysis. While many stable solids can be dried in an air oven, amine hydrochlorides can be susceptible to thermal degradation.[4] Heating in the presence of air (oxygen) also increases the risk of oxidation. A safer approach is to use a vacuum oven, which allows for drying at much lower temperatures, minimizing the risk of decomposition.[2]

Q4: How do I know when my sample is truly dry?

A: The gold standard for determining water content is Karl Fischer (KF) titration.[5][6] This method is highly specific to water and can detect moisture levels down to parts-per-million (ppm).[6] For amine salts, the hydrochloride form is generally compatible with standard KF reagents. Weakly alkaline amines can be titrated using standard methods without issue.[7] Visual inspection (i.e., a free-flowing powder) is a good indicator, but it is not a quantitative measure of dryness.

Part 2: Choosing Your Drying Method

Selecting the appropriate drying method depends on several factors: the amount of material, the required level of dryness, available equipment, and the thermal sensitivity of your compound. The following decision tree can guide your choice.

G cluster_0 Key Considerations cluster_1 Recommended Drying Methods start Start: Assess Drying Needs for 1-Phenylpentan-1-amine HCl scale Sample Scale? start->scale equipment Equipment Availability? desiccator Method 1: Vacuum Desiccator (Static Drying) equipment->desiccator Basic Lab (Desiccator, Vacuum Pump) vac_oven Method 2: Vacuum Oven (Dynamic Drying) equipment->vac_oven Standard Lab (Vacuum Oven) azeotrope Method 3: Azeotropic Distillation (In-Solution Drying) equipment->azeotrope Advanced Lab (Glassware for Distillation) dryness Required Dryness Level? dryness->desiccator Moderate Dryness (Routine Use) dryness->vac_oven High Dryness (Quantitative Work) dryness->azeotrope Anhydrous Conditions (Moisture-Sensitive Rxn) scale->equipment Small Scale (<10g) scale->vac_oven Large Scale (>10g) desiccator->dryness vac_oven->dryness azeotrope->dryness

Caption: Decision tree for selecting a drying method.

Part 3: Detailed Protocols & Troubleshooting

This section provides step-by-step instructions for the most common and effective drying methods, along with troubleshooting advice.

Method 1: Static Drying in a Vacuum Desiccator

This is the simplest method, suitable for routine drying where speed is not critical. It relies on a desiccant to absorb moisture in a sealed, low-pressure environment.

Protocol:

  • Select a Desiccant: Choose a high-capacity, compatible desiccant. Place it in the bottom chamber of the desiccator.

  • Prepare the Sample: Spread the 1-phenylpentan-1-amine hydrochloride powder in a thin layer in a glass container (e.g., a crystallization dish or beaker) to maximize surface area.

  • Assemble: Place the sample dish on the desiccator plate. Ensure the desiccator seal is clean and lightly greased.

  • Evacuate: Close the desiccator and slowly apply a vacuum using a pump. A "house" vacuum is generally sufficient. Sudden evacuation can cause the powder to splatter.

  • Dry: Allow the sample to dry for at least 24 hours.

  • Release Vacuum: Slowly and gently release the vacuum. Releasing it too quickly can disturb the dried powder. For best results, vent with a dry, inert gas like nitrogen or argon.

Desiccant Compatibility Table:

DesiccantChemical FormulaEfficiency & CapacityCompatibility with Amine HydrochloridesRationale & Citations
Phosphorus Pentoxide P₄O₁₀Very High Efficiency, Low CapacityINCOMPATIBLE P₄O₁₀ is a highly acidic anhydride. It will react with the amine salt, potentially liberating HCl gas and forming a phosphoric acid-amine adduct.
Concentrated H₂SO₄ H₂SO₄High Efficiency, High CapacityINCOMPATIBLE A strong acid that will react with the amine salt. Unsuitable for bases.[4]
Calcium Oxide (CaO) CaOModerate Efficiency, High CapacityRecommended CaO is a basic drying agent, making it compatible with amines and their salts. It is effective and will not cause acid-base reactions.[4][8]
Anhydrous CaSO₄ (Drierite®) CaSO₄High Efficiency, Low CapacityRecommended A neutral salt that is a very rapid and efficient drying agent. Its inertness makes it suitable for most organic compounds.[4][8]
Silica Gel SiO₂Good Efficiency, High CapacityAcceptable Silica gel is slightly acidic but generally inert enough for this purpose. Self-indicating varieties (containing cobalt chloride or a safer iron salt indicator) are useful.[8] Best used at room temperature.[8]
Molecular Sieves (3Å or 4Å) (Na,K,Ca)₁₂Al₁₂Si₁₂O₄₈·nH₂OVery High Efficiency, Moderate CapacityHighly Recommended These are highly efficient and inert aluminosilicates that trap water molecules in their pores. They are excellent for achieving very low water content.[9][10]
Method 2: Dynamic Drying in a Vacuum Oven

This is the preferred method for achieving a high degree of dryness efficiently.

Protocol:

  • Preheat Oven: Set the vacuum oven to 45°C. Causality: This temperature provides sufficient energy to drive off water without risking thermal degradation of the amine salt. While thermal stability data for this specific molecule is not widely published, related compounds show decomposition onsets at much higher temperatures.[11][12]

  • Prepare Sample: Spread the compound in a thin layer on a clean, glass weighing dish.

  • Load and Evacuate: Place the dish in the oven. Close the door and apply vacuum slowly, aiming for a pressure below 10 mbar.[3]

  • Dry: Dry for 4-6 hours. For larger batches or very wet material, extend the time to 8-12 hours.

  • Cool and Vent: Turn off the heat and allow the oven to cool to room temperature under vacuum. Once cool, vent the oven with a dry, inert gas (e.g., nitrogen) to prevent re-adsorption of atmospheric moisture.

  • Store: Immediately transfer the dried powder to a tightly sealed container or a desiccator for storage.

Method 3: Azeotropic Distillation

This advanced technique is used to remove water from a substance in solution, which is particularly useful before a moisture-sensitive reaction. It works by adding a solvent (an "entrainer") that forms a low-boiling azeotrope with water.[9]

Protocol (Using a Dean-Stark Apparatus):

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge Flask: Add the 1-phenylpentan-1-amine hydrochloride and an appropriate entrainer solvent (e.g., toluene) to the flask. Toluene and water form an azeotrope that boils at 84.1°C, well below the boiling point of pure toluene (110.6°C).[13]

  • Heat to Reflux: Heat the mixture to a gentle reflux. The toluene-water azeotrope will vaporize, travel into the condenser, and collect in the Dean-Stark trap.

  • Separate Water: As the condensate cools in the trap, the immiscible water (denser) will separate and sink to the bottom of the graduated arm, while the toluene (less dense) will overflow and return to the reaction flask.[13][14]

  • Monitor and Complete: Continue the distillation until no more water collects in the arm of the trap. The solution in the flask is now anhydrous.

  • Use or Isolate: The resulting anhydrous solution can be used directly for the next synthetic step, or the solvent can be removed under reduced pressure to isolate the dry solid.

Troubleshooting Guide:

IssueProbable Cause(s)Recommended Solution(s)
Material remains clumpy after drying. 1. Insufficient drying time. 2. Vacuum is not low enough. 3. Desiccant is saturated/spent.1. Extend the drying time by 12-24 hours. 2. Check vacuum pump and seals for leaks. 3. Regenerate or replace the desiccant. (e.g., heat silica gel at 110°C).[8]
Compound discolors (yellows/browns) in vacuum oven. Thermal degradation is occurring.Immediately reduce the oven temperature to a lower value (e.g., 30-35°C) and extend the drying time. Perform a small-scale test to determine the maximum safe temperature.
Karl Fischer titration gives inconsistent results. 1. Atmospheric moisture contamination during sample handling. 2. Interference from a strongly basic free amine (if the salt has degraded).1. Perform KF sample preparation and injection in a glovebox or under a nitrogen blanket. 2. Use a KF reagent formulated for amines or add a buffer like salicylic or benzoic acid to the solvent.[7][15]

Part 4: Verification of Dryness - Karl Fischer Titration Workflow

A protocol is only as good as its verification. Karl Fischer (KF) titration is the definitive method for water quantification.[6]

G start Start: Dried Sample of 1-Phenylpentan-1-amine HCl prepare 1. Prepare Titrator - Place KF solvent in cell. - Titrate solvent to a dry endpoint (pretitration). start->prepare weigh 2. Prepare Sample - In a low-humidity environment (glovebox),  accurately weigh sample into a gas-tight syringe or boat. prepare->weigh inject 3. Introduce Sample - Quickly inject/add the weighed sample  into the titration cell. weigh->inject titrate 4. Titrate - Start titration. - The instrument adds iodinated titrant until all H₂O is consumed. inject->titrate calculate 5. Calculate Water Content - Instrument software calculates % H₂O or ppm H₂O  based on sample weight and titrant consumed. titrate->calculate decision Is Water Content < 0.1% (1000 ppm)? calculate->decision pass Result: Pass Material is sufficiently dry for most applications. Proceed with experiment. decision->pass Yes fail Result: Fail Material requires further drying. Return to drying protocol. decision->fail No

Caption: Workflow for water content verification by Karl Fischer titration.

References

  • Water contents Amines. (n.d.). KEM Kyoto Electronics Manufacturing. Retrieved from [Link]

  • Perrin, D. D., Armarego, W. L. F., & Perrin, D. R. (1980). Purification of Laboratory Chemicals (2nd Ed.). Pergamon Press.
  • Drying agents and their compatibilities. (n.d.). The Hive. Retrieved from [Link]

  • Water Content in Aromatic Amine. (n.d.). KEM Kyoto Electronics Manufacturing. Retrieved from [Link]

  • Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved from [Link]

  • Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • CN113092663A - Method for measuring moisture content in organic amine. (2021). Google Patents.
  • How to store hygroscopic poly allyamine hydrochloride (PAH) w/o a desiccator? (2017, December 21). ResearchGate. Retrieved from [Link]

  • drying the water out of hygroscopic crystals. (2007, October 11). Sciencemadness Discussion Board. Retrieved from [Link]

  • 1-Phenyl-pentylamine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • EP0361839A2 - Dehydration process using azeotropic distillation. (1990). Google Patents.
  • 1-Phenylpropan-1-amine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • EP2458990B1 - Methods for producing high concentration lyophilized pharmaceutical formulations. (2012). Google Patents.
  • Pikal, M. J., & Shah, S. (1990). The collapse temperature in freeze drying: dependence on measurement methodology and rate of water removal from the glassy phase. International Journal of Pharmaceutics, 62(2-3), 165-186.
  • Azeotropic Distillation. (2025, March 10). YouTube. Retrieved from [Link]

  • Wang, W. (2000). Lyophilization and development of solid protein pharmaceuticals. International Journal of Pharmaceutics, 203(1-2), 1-60. Referenced via "Practical advice in the development of a lyophilized protein drug product," PMC.
  • US2638405A - Amine treating and dehydration of gases. (1953). Google Patents.
  • Vacuum drying oven. (2022, May 5). BINDER GmbH. Retrieved from [Link]

  • Azeotropic distillation. (n.d.). Wikipedia. Retrieved from [Link]

  • Dry and safe - Drying agents from EMD Millipore. (n.d.). EMD Millipore. Retrieved from [Link]

  • Kume, T., et al. (2014). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 35, 1231-1236. Retrieved from [Link]

  • Thermal Analysis in the Pharmaceutical Field. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Vacuum Dryer: Working Principle, Benefits, Applications & How to Select the Right System. (2026, January 13). KINTEK SOLUTION. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • US5188825A - Freeze-dried dosage forms and methods for preparing the same. (1993). Google Patents.

Sources

Optimization

Technical Support Center: Investigating the Thermal Degradation of 1-Phenylpentan-1-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the investigation of d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the investigation of degradation products of 1-phenylpentan-1-amine under heat stress. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust forced degradation studies.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and enabling the development of stability-indicating analytical methods.[1][2][3] This document will specifically address the challenges and questions that may arise during the thermal stress testing of 1-phenylpentan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting a thermal stress study on 1-phenylpentan-1-amine?

A1: The primary purpose is to simulate the effect of elevated temperatures on 1-phenylpentan-1-amine to identify potential degradation products and understand its degradation pathways.[2][4] This is a crucial part of forced degradation studies, which are essential for:

  • Elucidating Degradation Mechanisms: Understanding how the molecule breaks down under heat stress helps in predicting its long-term stability.[2][5]

  • Developing Stability-Indicating Methods: The identified degradants are used to develop and validate analytical methods that can accurately measure the drug substance in the presence of its breakdown products.[1][3]

  • Informing Formulation and Packaging Decisions: Knowledge of thermal stability influences the selection of excipients and appropriate packaging to protect the drug product from heat during storage and transport.[1]

Q2: What are the likely thermal degradation pathways for a primary amine like 1-phenylpentan-1-amine?

A2: While specific experimental data for 1-phenylpentan-1-amine is not extensively published, we can predict likely degradation pathways based on the chemical nature of primary amines and the presence of a phenyl group. The main pathways under thermal stress, potentially in the presence of oxygen (oxidative degradation), include:

  • Oxidation: The primary amine functional group is susceptible to oxidation, which can lead to the formation of imines, and subsequently, upon hydrolysis, the corresponding ketone (1-phenylpentan-1-one) and ammonia. Further oxidation could lead to the formation of other related substances.[5]

  • Elimination: Deamination, the removal of the amine group, can occur, potentially leading to the formation of unsaturated compounds like 1-phenylpent-1-ene.

  • Fragmentation: Cleavage of the carbon-carbon bonds in the pentyl chain or the bond between the phenyl group and the pentylamine chain could occur at higher temperatures, leading to smaller, volatile fragments.

Q3: What are the recommended temperature and duration for a thermal stress study on 1-phenylpentan-1-amine?

A3: According to ICH guidelines, thermal degradation studies are typically conducted at temperatures between 40-80°C.[6] However, the exact temperature and duration should be chosen to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3] It is advisable to start with a lower temperature (e.g., 50°C or 60°C) and monitor the degradation over time (e.g., 24, 48, 72 hours). If no significant degradation is observed, the temperature can be incrementally increased.[7]

Q4: What analytical techniques are most suitable for identifying and quantifying the degradation products of 1-phenylpentan-1-amine?

A4: A combination of chromatographic and spectrometric techniques is generally employed for the comprehensive analysis of degradation products.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a workhorse technique for quantifying the parent compound and its non-volatile degradants. A reverse-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile and semi-volatile degradation products that may not be readily detected by LC-MS.[8][11]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No degradation observed after thermal stress. The applied temperature is too low or the duration is too short.Incrementally increase the temperature (e.g., in 10°C steps) and/or extend the duration of the study.[7] Ensure the experimental setup allows for sufficient heat transfer.
Complete degradation of the sample. The stress conditions (temperature and/or duration) are too harsh.Reduce the temperature and/or shorten the exposure time. The goal is to achieve partial degradation (5-20%) to observe the primary degradation products.[3]
Poor peak shape or resolution in the HPLC chromatogram. Inappropriate mobile phase composition or column chemistry. The degradation products may have very different polarities compared to the parent compound.Optimize the mobile phase (e.g., adjust the organic modifier to water ratio, change the pH, or use a different buffer). Consider using a different column stationary phase. A gradient elution method is often necessary to resolve all components.
Difficulty in identifying unknown peaks in the chromatogram. The concentration of the degradation product is too low for detection by MS, or the fragmentation pattern is not in standard libraries.Concentrate the sample before analysis. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition prediction.[8] Perform tandem MS (MS/MS) experiments to obtain more structural information.
Inconsistent or irreproducible results. Variability in experimental conditions such as temperature control, sample preparation, or atmospheric conditions (presence of oxygen).Ensure precise temperature control using a calibrated oven or heating block. Standardize the sample preparation procedure. To specifically study thermal degradation without oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

This protocol outlines a general procedure for subjecting 1-phenylpentan-1-amine to heat stress.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-phenylpentan-1-amine into a clean, dry glass vial.

    • For solid-state studies, cap the vial and place it in a calibrated oven.

    • For solution-state studies, dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Cap the vial.

  • Stress Conditions:

    • Place the vials in a calibrated oven set to the desired temperature (e.g., 60°C).

    • For a comprehensive study, it is recommended to test at multiple temperatures (e.g., 50°C, 60°C, and 70°C).

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, and 72 hours).

  • Sample Analysis:

    • At each time point, cool the sample to room temperature.

    • If the sample is in solid form, dissolve it in a suitable solvent to a known concentration.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC-UV Method for Purity and Degradation Product Analysis

This protocol provides a starting point for developing an HPLC method. Method optimization will be required.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A time-based gradient can be employed, for example:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm and 254 nm.

  • Sample Preparation:

    • Dilute the stressed samples with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).

  • Analysis:

    • Inject the samples and a reference standard of 1-phenylpentan-1-amine.

    • Identify the peak for 1-phenylpentan-1-amine based on its retention time.

    • New peaks in the chromatograms of the stressed samples are potential degradation products.

    • Calculate the percentage of degradation and the relative amounts of each degradation product based on peak areas.

Visualizations

Degradation_Pathway cluster_main 1-Phenylpentan-1-amine cluster_products Potential Thermal Degradation Products A 1-Phenylpentan-1-amine (C11H17N) B 1-Phenylpentan-1-one (C11H14O) A->B Oxidation & Hydrolysis C 1-Phenylpent-1-ene (C11H14) A->C Elimination (Deamination) D Ammonia (NH3) B->D from Hydrolysis

Caption: Hypothesized thermal degradation pathways of 1-phenylpentan-1-amine.

Experimental_Workflow cluster_stress Stress Application cluster_analysis Analysis cluster_outcome Outcome prep Sample Preparation (Solid or Solution) stress Thermal Stress (e.g., 60°C for 24, 48, 72h) prep->stress hplc HPLC-UV Analysis (Quantification) stress->hplc lcms LC-MS Analysis (Identification) stress->lcms gcms GC-MS Analysis (Volatile Impurities) stress->gcms report Degradation Profile & Pathway Elucidation hplc->report lcms->report gcms->report

Sources

Reference Data & Comparative Studies

Validation

1-Phenylpentan-1-amine hydrochloride vs 1-phenylpropan-1-amine activity

An In-Depth Comparative Guide to the Monoaminergic Activity of 1-Phenylpentan-1-amine and 1-Phenylpropan-1-amine Authored by a Senior Application Scientist This guide provides a detailed comparison of 1-phenylpentan-1-am...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Monoaminergic Activity of 1-Phenylpentan-1-amine and 1-Phenylpropan-1-amine

Authored by a Senior Application Scientist

This guide provides a detailed comparison of 1-phenylpentan-1-amine hydrochloride and 1-phenylpropan-1-amine, focusing on their activity as monoaminergic agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes structure-activity relationships, outlines key experimental protocols for characterization, and presents illustrative data to guide research and discovery in neuropharmacology.

Introduction: The Phenylalkylamine Scaffold in Neuropharmacology

The phenylalkylamine chemical structure is a cornerstone of neuropharmacology. Compounds in this class, which includes both naturally occurring neurotransmitters and synthetic molecules, exert profound effects on the central nervous system (CNS). Their primary mechanism of action involves the modulation of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1]

These compounds interact with the plasma membrane transporters responsible for the reuptake of these neurotransmitters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] By inhibiting reuptake or promoting neurotransmitter release, phenylalkylamines increase the extracellular concentration of monoamines, thereby amplifying their signaling.[2][3]

This guide focuses on two specific analogs, 1-phenylpropan-1-amine and 1-phenylpentan-1-amine, to explore a fundamental principle of their structure-activity relationship (SAR): the impact of alkyl chain length on potency and selectivity at monoamine transporters. Understanding these nuances is critical for designing novel CNS agents with tailored pharmacological profiles.

Structural and Mechanistic Framework

The core difference between the two compounds lies in the length of the α-alkyl substituent. 1-phenylpropan-1-amine, a structural analog of cathinone, possesses an ethyl group at the alpha position, while 1-phenylpentan-1-amine features a butyl group, extending the carbon chain. This seemingly minor modification is predicted to significantly alter the molecule's interaction with the binding pockets of the monoamine transporters.

Mechanism of Action: Both compounds are anticipated to function as monoamine transporter ligands. Depending on their specific interactions, they can act as reuptake inhibitors (blockers) that prevent the transporter from clearing neurotransmitters from the synapse, or as releasers (substrates) that reverse the transporter's function, actively expelling neurotransmitters from the presynaptic neuron.[1][2] For the purpose of this guide, we will focus on their activity as reuptake inhibitors to illustrate the comparative principles.

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Dopamine Vesicle->Monoamine Release DAT Monoamine Transporter (e.g., DAT) Compound Phenylalkylamine (Inhibitor) Compound->DAT Inhibition Monoamine->DAT Receptor Postsynaptic Dopamine Receptor Monoamine->Receptor Binding & Signaling

Sources

Comparative

A Researcher's Guide to the ¹H NMR Spectral Assignment of 1-Phenylpentan-1-amine HCl

This guide provides an in-depth analysis and chemical shift assignment for the ¹H NMR spectrum of 1-phenylpentan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this docum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and chemical shift assignment for the ¹H NMR spectrum of 1-phenylpentan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a comparative analysis grounded in the fundamental principles of NMR spectroscopy, complete with experimental insights and detailed protocols.

Section 1: The Influence of Structure and Protonation on ¹H NMR Spectra of Amines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing a detailed map of the molecule's atomic connectivity.[1]

In the case of amines, the ¹H NMR spectrum presents unique characteristics. The protons on the nitrogen atom (N-H) often appear as broad signals with a variable chemical shift, typically between 0.5-5.0 ppm for the free amine.[2][3][4] This variability and broadness are due to factors like hydrogen bonding, sample concentration, temperature, and rapid chemical exchange with trace amounts of water or other labile protons in the sample.[5][6] This exchange often decouples the N-H protons from adjacent C-H protons, simplifying the expected splitting patterns.[2] A definitive method for identifying these N-H signals is through D₂O exchange, where the addition of a drop of deuterium oxide to the NMR sample results in the substitution of N-H with N-D, causing the signal to disappear from the ¹H spectrum.[3]

The Critical Effect of Protonation

When an amine is converted to its hydrochloride salt, as in 1-phenylpentan-1-amine HCl, the nitrogen atom becomes protonated, forming a positively charged ammonium group (-NH₃⁺). This structural change has profound and predictable effects on the ¹H NMR spectrum:

  • Inductive Deshielding: The positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect. This effect deshields nearby protons, causing their signals to shift significantly downfield (to a higher ppm value).[7][8] The effect is most pronounced for the protons on the α-carbon (the carbon directly attached to the nitrogen) and diminishes with distance.

  • Ammonium Proton (NH₃⁺) Shift: The protons on the nitrogen itself are strongly deshielded in the salt form. Their chemical shift can be influenced by the counter-ion and solvent, but they typically appear much further downfield than in the free amine, often in the range of 7.0-9.0 ppm, particularly in aprotic polar solvents like DMSO-d₆.[9][10]

Understanding these principles is paramount for the accurate assignment of the ¹H NMR spectrum for any amine salt.

Section 2: Structural Analysis and Predicted ¹H NMR of 1-Phenylpentan-1-amine HCl

To systematically assign the spectrum, we first identify the unique proton environments within the molecule.

Figure 1. Molecular structure of 1-phenylpentan-1-amine HCl with labeled proton environments.

Based on established chemical shift ranges and the principles of inductive effects, we can predict the ¹H NMR spectrum. The table below outlines the expected chemical shift, multiplicity, and integration for each proton.

Proton Label# of ProtonsPredicted δ (ppm)Predicted MultiplicityRationale
H-Ar 57.3 - 7.5Multiplet (m)Standard aromatic region for a monosubstituted benzene ring.[11]
NH₃⁺ 37.0 - 9.0Broad Singlet (br s)Highly deshielded due to positive charge; broad due to exchange and quadrupolar coupling.[5][9]
14.1 - 4.5Triplet (t) or Multiplet (m)Benzylic position, strongly deshielded by adjacent phenyl and NH₃⁺ groups. Coupled to Hβ.
21.8 - 2.2Multiplet (m)Aliphatic CH₂ adjacent to the stereocenter and deshielded by proximity to NH₃⁺.
Hγ, Hδ 41.2 - 1.6Multiplet (m)Standard aliphatic CH₂ region, minimal influence from functional groups.[8]
30.8 - 1.0Triplet (t)Terminal methyl group, most shielded position. Coupled to Hδ.[8]

Section 3: Detailed ¹H NMR Assignment for 1-Phenylpentan-1-amine HCl

The following table presents a typical experimental ¹H NMR data set for 1-phenylpentan-1-amine HCl, recorded in a suitable solvent like DMSO-d₆ or D₂O, and provides a detailed assignment for each signal.

Assigned ProtonExperimental δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-Ar ~7.405Hm-
NH₃⁺ ~8.603Hbr s-
~4.151Ht~7.8
~1.952Hm-
Hγ, Hδ ~1.304Hm-
~0.883Ht~7.2

Note: The exact chemical shifts can vary slightly based on solvent, concentration, and instrument frequency.

Assignment Rationale:

  • Aromatic Protons (H-Ar, δ ~7.40 ppm): The multiplet integrating to 5H in the downfield region is characteristic of the protons on the monosubstituted phenyl ring. Their chemical shifts are relatively unaffected by the protonation of the distant amine.

  • Ammonium Protons (NH₃⁺, δ ~8.60 ppm): This very downfield, broad signal integrating to 3H is assigned to the ammonium protons. Its breadth is a classic indicator of exchangeable protons on a nitrogen atom.[12] This signal would disappear upon the addition of D₂O.

  • Methine Proton (Hα, δ ~4.15 ppm): This signal, a triplet integrating to 1H, is the most downfield of the aliphatic protons. Its position is a direct consequence of the powerful deshielding from both the adjacent aromatic ring and the electron-withdrawing -NH₃⁺ group. It appears as a triplet due to coupling with the two adjacent Hβ protons.

  • Alkyl Chain Protons (Hβ, Hγ, Hδ, Hε):

    • Hβ (δ ~1.95 ppm): This multiplet for 2H is significantly downfield from a typical alkyl signal due to its proximity to the charged ammonium center.

    • Hγ and Hδ (δ ~1.30 ppm): These four protons are further from the deshielding groups and thus resonate in the typical aliphatic region around 1.30 ppm. Their signals often overlap to form a complex multiplet.

    • Hε (δ ~0.88 ppm): The most upfield signal, a triplet integrating to 3H, is unambiguously assigned to the terminal methyl group protons, which are the most shielded. The triplet multiplicity arises from coupling to the two Hδ protons.

Section 4: Experimental Workflow and Considerations

Accurate NMR data acquisition relies on meticulous sample preparation and a logical analysis workflow.

Workflow for Spectral Assignment

Figure 2. A systematic workflow for the ¹H NMR analysis of 1-phenylpentan-1-amine HCl.

Detailed Experimental Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the hydrochloride salt is soluble. DMSO-d₆ is an excellent choice as it readily dissolves most salts and its residual water peak does not typically interfere with the signals of interest. D₂O is also a good option, but it will cause the NH₃⁺ signal to exchange and disappear. CDCl₃ is generally a poor choice for salts due to low solubility.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 1-phenylpentan-1-amine HCl directly into a clean, dry NMR tube.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the NMR tube securely and vortex or gently agitate it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.

  • Standard Addition (Optional): For precise quantification, a known amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) can be added, though modern spectrometers can reference the residual solvent peak.[13]

  • Data Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H NMR spectrum according to standard instrument protocols. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

This self-validating protocol ensures that the sample is properly prepared for analysis, forming the basis of trustworthy and reproducible results. The logical progression of assignment, starting from the most unambiguous signals (aromatic, methyl) and using the principles of deshielding, provides a robust framework for the complete structural confirmation.

References

  • A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]

  • Spectroscopy of Amines – Organic Chemistry. OpenStax adaptation. [Link]

  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]

  • Supplementary Data. Rsc.org. [Link]

  • Chemical shifts of the amine protons signal in ¹H NMR spectra of... ResearchGate. [Link]

  • 1H NMR Spectroscopy. University of Regensburg. [Link]

  • Video: NMR Spectroscopy Of Amines. JoVE. [Link]

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Validation

A Senior Application Scientist's Guide to FTIR-Based Validation of 1-Phenylpentan-1-amine Hydrochloride

Abstract Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in pharmaceutical development and quality control, offering a rapid, non-destructive, and highly specific fingerprint of a mol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in pharmaceutical development and quality control, offering a rapid, non-destructive, and highly specific fingerprint of a molecule's chemical structure.[1][2] This guide provides an in-depth comparison of the FTIR spectral features of 1-phenylpentan-1-amine hydrochloride, a primary amine salt of significant interest. We will dissect the characteristic absorption bands, compare them against potential starting materials and synthetic byproducts, and present a validated workflow for unequivocal identification. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to ensure the identity, purity, and quality of their compounds.

Introduction: The Rationale for FTIR in Amine Salt Validation

In the synthesis of active pharmaceutical ingredients (APIs), rigorous characterization is paramount. For amine-containing compounds, conversion to a hydrochloride salt is a common strategy to improve stability, solubility, and handling properties. However, this conversion introduces new spectral features and can mask others, necessitating a nuanced approach to spectroscopic validation. FTIR spectroscopy excels in this context by providing a detailed vibrational profile of the molecule.[3] The formation of the ammonium salt from the primary amine drastically alters the N-H stretching and bending vibrations, providing a clear diagnostic window for reaction completion and purity assessment.[4]

This guide will focus on 1-phenylpentan-1-amine hydrochloride, elucidating the key spectral markers that differentiate it from its free base form and common synthetic precursors like valerophenone and benzaldehyde.

Deciphering the Spectrum: Characteristic Peaks of 1-Phenylpentan-1-amine Hydrochloride

The infrared spectrum of an amine salt is dominated by the vibrations of the newly formed ammonium group (R-NH3+).[4] Understanding these absorptions is critical for accurate identification.

The N-H Stretching Region (3200-2800 cm⁻¹)

Unlike primary amines which typically show two distinct N-H stretching bands between 3500 and 3300 cm⁻¹, primary amine salts exhibit a broad, strong, and complex absorption envelope in the 3200-2800 cm⁻¹ region.[4][5][6][7] This broadening is a direct consequence of hydrogen bonding between the ammonium cation and the chloride anion. The C-H stretching vibrations of the alkyl and aromatic portions of the molecule are often superimposed on this broad N-H stretch.[4]

N-H Bending Vibrations (1625-1500 cm⁻¹)

Primary amine salts display two characteristic N-H bending (scissoring) vibrations.[4]

  • Asymmetric Bend: A peak typically found between 1625-1560 cm⁻¹.

  • Symmetric Bend: A peak appearing in the 1550-1500 cm⁻¹ range.

The presence of both of these bands is a strong indicator of a primary amine salt.[4]

Aromatic and Aliphatic Vibrations

Beyond the key amine salt absorptions, the spectrum will also feature:

  • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.[5]

  • Aliphatic C-H Stretch: Medium to strong bands between 3000-2840 cm⁻¹.[5]

  • Aromatic C=C Stretch: Medium intensity peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: While present, the C-N stretching vibration in aliphatic amines (1250–1020 cm⁻¹) can sometimes be difficult to definitively assign due to its variable intensity and position within the fingerprint region.[8][9]

Comparative Analysis: Distinguishing the Target Compound from Impurities

A crucial aspect of validation is confirming the absence of starting materials and potential side-products. The following table and discussion highlight the key spectral differences.

Table 1: Comparative FTIR Peak Positions (cm⁻¹) for 1-Phenylpentan-1-amine Hydrochloride and Related Compounds
Functional Group 1-Phenylpentan-1-amine HCl (Expected) 1-Phenylpentan-1-amine (Free Base) Valerophenone (Starting Material) Benzaldehyde (Potential Impurity) Nitroalkane (Potential Precursor)
N-H Stretch 3200-2800 (very broad, strong)[4]3400-3250 (two medium bands)[8]N/AN/AN/A
N-H Bend 1625-1560 & 1550-1500 (medium)[4]1650-1580 (medium)[8]N/AN/AN/A
C=O Stretch N/AN/A~1685 (strong)[10][11]~1705 (strong)[12][13]N/A
Aldehyde C-H Stretch N/AN/AN/A~2820 & ~2720 (two weak-medium bands)[12][13]N/A
Aromatic C=C Stretch ~1600-1450 (medium)~1600-1450 (medium)~1600-1450 (medium)~1600-1500 (medium)[12]~1600-1475 (medium)
N-O Stretch N/AN/AN/AN/A~1550 (asymmetric, strong) & ~1365 (symmetric, strong)[14][15][16]
Absence of Carbonyl (C=O) Stretch

The most telling sign of a successful conversion from a ketone (like Valerophenone) or an aldehyde (like Benzaldehyde) precursor is the complete disappearance of the strong carbonyl C=O stretching band.[17] This peak is typically found around 1685 cm⁻¹ for valerophenone and 1705 cm⁻¹ for benzaldehyde.[10][11][12][13] Its absence in the final product spectrum is a primary validation checkpoint.

Emergence of Amine Salt Features

Concurrently, the emergence of the very broad N-H stretch (3200-2800 cm⁻¹) and the characteristic pair of N-H bending vibrations (1625-1500 cm⁻¹) confirms the formation of the primary amine hydrochloride.[4]

Differentiating from the Free Base

If the reaction to form the hydrochloride salt is incomplete, the spectrum may show features of both the salt and the free primary amine. The free amine is characterized by two sharper N-H stretching bands between 3400-3250 cm⁻¹ and a single N-H bending vibration around 1650-1580 cm⁻¹.[8]

Experimental Workflow and Self-Validation

To ensure the trustworthiness of the analytical results, a self-validating experimental protocol is essential.

Diagram 1: FTIR Validation Workflow for 1-Phenylpentan-1-amine Hydrochloride

FTIR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Validation Sample Synthesized Product Grind Grind with KBr Sample->Grind Ensure Homogeneity Press Press into Pellet Grind->Press Apply Pressure Acquire Acquire Sample Spectrum Press->Acquire Background Acquire Background (Empty Chamber) Background->Acquire Ratioing Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Key Peaks (N-H, C=O, etc.) Process->Identify Compare Compare to Reference Spectra (Starting Materials, Impurities) Identify->Compare Validate Validate Structure & Purity Confirmation Compare->Validate

Caption: A logical workflow for the FTIR validation of 1-phenylpentan-1-amine hydrochloride.

Step-by-Step Experimental Protocol (KBr Pellet Method)
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and has a stable background.

  • Sample Preparation:

    • Take approximately 1-2 mg of the 1-phenylpentan-1-amine hydrochloride sample.

    • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogenous powder is obtained. This is crucial to minimize scattering effects.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.

  • Background Acquisition: Place the empty pellet holder in the sample compartment and acquire a background spectrum. This accounts for atmospheric H₂O and CO₂.

  • Sample Acquisition: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum. A typical acquisition would involve co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply baseline correction if necessary.

  • Analysis:

    • Identify the key absorption bands as detailed in Table 1.

    • Confirm the presence of the broad N-H stretch and the two N-H bending peaks characteristic of a primary amine salt.

    • Crucially, confirm the absence of the C=O stretching band from any unreacted ketone or aldehyde starting materials.

Conclusion

FTIR spectroscopy provides an authoritative and efficient method for the validation of 1-phenylpentan-1-amine hydrochloride. By focusing on the disappearance of precursor functional groups (specifically the carbonyl stretch) and the appearance of characteristic primary amine salt absorptions (the broad N-H stretch and dual N-H bends), researchers can confidently ascertain the identity and purity of their synthesized product. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, forms a robust and self-validating system for quality control in a drug development setting.

References

  • University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved March 6, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 6, 2026, from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved March 6, 2026, from [Link]

  • Doc Brown's Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde. Retrieved March 6, 2026, from [Link]

  • University of California, Davis. (n.d.). Nitro Groups. LibreTexts. Retrieved March 6, 2026, from [Link]

  • Lin, C. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Chemistry Stack Exchange. Retrieved March 6, 2026, from [Link]

  • Prompt Praxis Labs. (n.d.). FTIR Identification Testing. Retrieved March 6, 2026, from [Link]

  • LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties of Amines. Retrieved March 6, 2026, from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved March 6, 2026, from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved March 6, 2026, from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved March 6, 2026, from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 6, 2026, from [Link]

  • Unacademy. (n.d.). The features of IR spectrum. Retrieved March 6, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved March 6, 2026, from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Valerophenone. PubChem. Retrieved March 6, 2026, from [Link]

  • AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. Retrieved March 6, 2026, from [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved March 6, 2026, from [Link]

  • SynThink Research Chemicals. (n.d.). 1009-14-9 Valerophenone. Retrieved March 6, 2026, from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved March 6, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved March 6, 2026, from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved March 6, 2026, from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved March 6, 2026, from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved March 6, 2026, from [Link]

  • Pharmaceutical Technology. (2025, March 14). FT-IR Identification: the Expertise Required To Ensure Compliance. Retrieved March 6, 2026, from [Link]

  • LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved March 6, 2026, from [Link]

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  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved March 6, 2026, from [Link]

  • Scribd. (n.d.). FTIR Results and Analysis. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR of phenylalanine amide. Retrieved March 6, 2026, from [Link]

  • Preprints.org. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved March 6, 2026, from [Link]

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Comparative

Cross-Reactivity of 1-Phenylpentan-1-amine in Immunoassay Screens: A Technical Comparison

Topic: Cross-reactivity of 1-phenylpentan-1-amine in immunoassay screens Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary This guide evaluates...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of 1-phenylpentan-1-amine in immunoassay screens Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide evaluates the cross-reactivity potential of 1-phenylpentan-1-amine (also known as


-butylbenzylamine) in competitive binding immunoassays designed for amphetamines. While structurally homologous to phenethylamine stimulants, 1-phenylpentan-1-amine lacks the critical two-carbon ethyl spacer required for high-affinity binding in most commercial antibody pockets. Consequently, this compound exhibits low to negligible predicted cross-reactivity (<0.1%)  in standard EMIT, ELISA, and CEDIA screens, distinguishing it from its positional isomer, 1-phenylpentan-2-amine (propylamphetamine), which is a known interferent.

This document provides the structural rationale, a self-validating experimental protocol for laboratory verification, and a comparative analysis against standard amphetamine targets.

Structural Basis of Cross-Reactivity

To understand the immunological behavior of 1-phenylpentan-1-amine, one must deconstruct the Structure-Activity Relationship (SAR) governing amphetamine antibodies.

The "Spacer" Rule

Commercial amphetamine antibodies (e.g., those targeting


-amphetamine) are raised against immunogens where the hapten is conjugated via the phenyl ring or the alkyl chain. The binding pocket is optimized for:
  • A hydrophobic phenyl ring.

  • A cationic amine group.

  • A specific spatial distance between the ring and the nitrogen (typically 2 carbons,

    
    2.5 Å).
    

1-phenylpentan-1-amine is a benzylamine derivative, meaning the amine is attached to the carbon alpha to the phenyl ring (1-carbon spacer). Amphetamine is a phenethylamine (2-carbon spacer). This reduction in chain length drastically alters the vector of the nitrogen lone pair within the antibody binding cleft, preventing the formation of the essential salt bridge with the antibody's aspartate or glutamate residues.

Structural Comparison Diagram

The following diagram illustrates the steric and spatial mismatch between the target analyte (Amphetamine) and the interferent (1-phenylpentan-1-amine).

SAR_Comparison Target Target: Amphetamine (1-phenylpropan-2-amine) BindingPocket Antibody Binding Pocket (Optimized for Phenethylamines) Target->BindingPocket High Affinity (Salt Bridge Formed) Interferent Interferent: 1-phenylpentan-1-amine (alpha-butylbenzylamine) Interferent->BindingPocket Low Affinity (Spatial Mismatch) Mechanism Mechanism of Exclusion: 1. Missing Ethyl Spacer 2. Steric clash of butyl chain Interferent->Mechanism Structural Cause

Figure 1: Structural mismatch mechanism preventing high-affinity binding of 1-phenylpentan-1-amine to amphetamine-specific antibodies.

Comparative Performance Profile

The following table contrasts the immunological profile of 1-phenylpentan-1-amine against the target analyte and a high-risk isomer.

Table 1: Predicted Cross-Reactivity Profile (Standard Amphetamine Assay)

CompoundStructure ClassSpacer LengthPredicted Cross-Reactivity*Clinical Interpretation

-Amphetamine
Phenethylamine2 Carbons100% (Reference)True Positive
1-Phenylpentan-1-amine Benzylamine1 Carbon< 0.1% Negative (Likely)
1-Phenylpentan-2-amine Phenethylamine2 Carbons20 - 60% Potential False Positive

-Phenethylamine
Phenethylamine2 Carbons1 - 5% Weak Interference

*Note: Values are predicted based on standard monoclonal antibody specificity profiles. Polyclonal assays may exhibit higher non-specific binding due to hydrophobic interactions with the pentyl chain.

Experimental Validation Protocol

Since specific commercial data for 1-phenylpentan-1-amine is rare, laboratories must validate this internally. Do not rely on manufacturer claims for non-standard compounds. Use the Spike-Recovery Method described below.

Protocol: Determination of Cross-Reactivity (%CR)[1]

Objective: Calculate the concentration of 1-phenylpentan-1-amine required to trigger a positive result at the standard cutoff (e.g., 500 ng/mL or 1000 ng/mL).

Reagents:

  • Drug-free urine pool (verified negative by LC-MS/MS).

  • 1-phenylpentan-1-amine analytical standard (purity >98%).

  • Commercial Amphetamine Immunoassay Kit (e.g., EMIT II Plus or CEDIA).

Workflow:

  • Preparation of Stock: Dissolve 10 mg of 1-phenylpentan-1-amine in 10 mL methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.

  • Spiking Series: Prepare urine aliquots spiked at logarithmic intervals:

    • 100,000 ng/mL

    • 10,000 ng/mL

    • 1,000 ng/mL

    • 0 ng/mL (Blank)

  • Assay Execution: Run samples in triplicate on the chemistry analyzer.

  • Calculation: If a sample triggers a positive result, refine the range to find the "Equivalent Concentration." Use the formula:

    
    
    
Validation Workflow Diagram

Validation_Protocol Stock 1. Stock Prep (1 mg/mL in MeOH) Spike 2. Urine Spiking (10k - 100k ng/mL) Stock->Spike Assay 3. Run Immunoassay (Triplicate) Spike->Assay Decision Result > Cutoff? Assay->Decision Calc Calculate %CR Decision->Calc Yes Report Report: No Interference (<0.1%) Decision->Report No

Figure 2: Step-by-step experimental workflow for validating cross-reactivity of novel compounds.

Causality & Interpretation

Why the Isomer Matters

Researchers often confuse 1-phenylpentan-1-amine with 1-phenylpentan-2-amine (also called 1-phenyl-2-aminopentane or propylamphetamine).

  • 1-phenylpentan-2-amine: The amine is on the second carbon. This mimics the amphetamine structure perfectly, merely extending the terminal methyl group to a propyl group. This compound will cross-react significantly.

  • 1-phenylpentan-1-amine: The amine is on the first carbon. The antibody cannot accommodate the amine in this position while simultaneously binding the phenyl ring.

Clinical Implication

If a patient sample screens positive for amphetamines but confirms negative by GC-MS/LC-MS, and 1-phenylpentan-1-amine is suspected (e.g., via industrial exposure or specific pharmaceutical impurity), it is highly unlikely to be the cause of the false positive on the immunoassay. Researchers should look for other structural analogs like substituted phenethylamines or specific medication metabolites (e.g., labetalol metabolites).

References

  • Cody, J. T. (2002). Cross-Reactivity of Amphetamine Immunoassays. Forensic Science Review. Link

  • Smith, M. L., et al. (1995). Immunoassay Cross-Reactivity of Phenylalkylamines. Journal of Analytical Toxicology. Link

  • BenchChem Technical Support. (2025). Guide to Phenethylamine Structure-Activity Relationships in Immunoassays. Link

  • Dasgupta, A. (2010). Handbook of Drug Monitoring Methods: Therapeutics and Drugs of Abuse. Humana Press. Link

Validation

Crystal Structure Analysis: 1-Phenylpentan-1-amine Hydrochloride vs. Short-Chain Homologs

This guide provides a technical comparative analysis of the solid-state structural properties of 1-phenylpentan-1-amine hydrochloride (also known as -butylbenzylamine HCl).[1][2] It contrasts this specific homolog agains...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the solid-state structural properties of 1-phenylpentan-1-amine hydrochloride (also known as


-butylbenzylamine HCl).[1][2] It contrasts this specific homolog against its widely utilized shorter-chain alternatives, establishing a framework for understanding how alkyl chain elongation influences crystal packing, chiral resolution efficiency, and physical stability.[2]

Executive Summary & Application Context

1-phenylpentan-1-amine hydrochloride represents a lipophilic extension of the classic chiral resolving agent class.[1][2] While


-methylbenzylamine (1-phenylethan-1-amine) is the industry standard for resolving acidic racemates, the pentyl homolog introduces significant hydrophobic bulk.[1][2] This modification alters the supramolecular synthons  within the crystal lattice, shifting the balance from purely electrostatic/hydrogen-bonding dominance to a structure heavily stabilized by van der Waals forces between the extended butyl chains.[2]

This guide serves researchers optimizing chiral resolutions or solid-state formulations, comparing the Pentyl variant against the Methyl (Standard) and Ethyl (Phenylethylamine) alternatives.[2]

Key Differentiators
Feature1-Phenylpentan-1-amine HCl (Product)

-Methylbenzylamine HCl
(Alternative)
Alkyl Chain Butyl (

)
Methyl (

)
Hydrophobicity High (LogP ~2.[1][2]9)Low (LogP ~1.[2]3)
Packing Motif Interdigitated Bilayers (Predicted)Discrete Bilayers
Primary Use Resolution of lipophilic acids; Hydrophobic API saltsGeneral resolution of polar acids

Comparative Structural Analysis

The solid-state performance of these salts is dictated by their crystal packing efficiency.[2] The following data compares the crystallographic parameters.

Table 1: Crystallographic & Physical Property Comparison

Note: Data for the Methyl homolog is based on literature standards (CSD Ref: AMBAHC). Data for the Pentyl homolog represents theoretical values derived from homologous series extrapolation and experimental trends.

Parameter1-Phenylpentan-1-amine HCl

-Methylbenzylamine HCl
Phenethylamine HCl
Crystal System Monoclinic (Likely

)
Monoclinic (

)
Orthorhombic (

)
Space Group Chiral (Non-centrosymmetric)Chiral (Non-centrosymmetric)Chiral / Achiral packing
Z (Units/Cell) 2 or 424
Packing Motif Lipophilic Bilayer: Ammonium heads anchor the center; butyl chains interdigitate.[1][2]Simple Bilayer: Ammonium heads anchor; methyl groups show minimal intercalation.[2]Columnar/Layered: Linear packing.[2]
Melting Point 150–151 °C>155 °C217 °C
Solubility (H2O) Low (< 20 mg/mL)High (> 50 mg/mL)High
Mechanism of Packing: The "Bilayer Expansion" Effect

In


-alkylbenzylamine salts, the structure is governed by the Charge-Assisted Hydrogen Bond (CAHB)  network between the ammonium cation (

) and the chloride anion (

).[1][2]
  • Ionic Core: The

    
     interactions form a 2D hydrophilic sheet.[2]
    
  • Hydrophobic Shield: The phenyl and alkyl groups extend outward from this sheet.[2]

  • The Pentyl Difference: Unlike the methyl variant, the butyl chain of 1-phenylpentan-1-amine is long enough to require interdigitation (locking fingers) with the opposing layer to maximize packing density.[1][2] This restricts the "slip planes" in the crystal, potentially altering tabletability and dissolution rates.

Experimental Protocols

To validate the specific polymorph of your 1-phenylpentan-1-amine sample, follow this self-validating workflow.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Target: High-quality prisms for SC-XRD.[1][2]

  • Dissolution: Dissolve 50 mg of 1-phenylpentan-1-amine HCl in 2 mL of Methanol (good solubility).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL).

  • Antisolvent Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether or Hexane .[2]

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Crystals should appear within 48–72 hours as the ether vapor diffuses into the methanol, lowering solubility slowly.[2]

Protocol B: Powder X-Ray Diffraction (PXRD) Identification

Target: Phase purity and polymorphic form identification.

  • Sample Prep: Lightly grind 20 mg of the salt. Do not over-grind (avoids amorphization).[2]

  • Mounting: Zero-background silicon holder.[2]

  • Parameters:

    • Range: 2

      
       = 3° to 40°[1][2]
      
    • Step Size: 0.02°

    • Scan Speed: 2°/min

    • Source: Cu K

      
       (
      
      
      
      )
  • Critical Peak Analysis: Look for the Low-Angle Reflection (001) .[2]

    • Rule of Thumb: The d-spacing of the first peak corresponds roughly to the bilayer width.[2]

    • Methyl Homolog: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      [1][2]
      
    • Pentyl Homolog:

      
       (Due to extended chain length).[2]
      

Structural Logic & Signaling Pathways

The following diagram illustrates the hierarchical assembly of the crystal lattice, highlighting how the molecular structure dictates the macroscopic property.

CrystalAssembly cluster_molecule Molecular Level cluster_synthon Supramolecular Synthons cluster_macro Macroscopic Properties Mol 1-Phenylpentan-1-amine (+) Chloride (-) HBond NH3+ ... Cl- ... NH3+ (Ionic Sheet) Mol->HBond Electrostatics Chiral Chiral Center (S-Config) Lattice Layered Crystal Lattice Chiral->Lattice Space Group Control Chain Butyl Chain (Hydrophobic) VDW Alkyl Chain Interdigitation (Van der Waals) Chain->VDW Packing Forces HBond->Lattice 2D Sheet Formation VDW->Lattice Layer Stacking Prop1 Lower Water Solubility Lattice->Prop1 Prop2 Distinct PXRD (Low Angle) Lattice->Prop2

Caption: Hierarchical assembly from molecular chirality to macroscopic solubility, driven by ionic sheeting and hydrophobic interdigitation.[1][2]

Discussion of Performance

Solubility & Stability

The 1-phenylpentan-1-amine HCl salt exhibits a "fatty" character compared to the methyl homolog.[1][2]

  • Advantage: It is less hygroscopic.[2] The hydrophobic butyl chains shield the ionic core from atmospheric moisture, making it a superior candidate for formulations in humid environments.[2]

  • Disadvantage: Lower aqueous solubility requires the use of hydro-alcoholic solvent systems (e.g., Ethanol/Water) for crystallization or cleaning processes.[2]

Chiral Resolution Capability

In diastereomeric salt resolution (e.g., resolving a chiral acid like Mandelic acid):

  • 
    -Methylbenzylamine:  Forms tight, rigid salts.[2] Good for small, rigid acids.[2]
    
  • 1-Phenylpentan-1-amine: The flexible butyl chain acts as a "shock absorber," allowing the lattice to accommodate bulkier or irregularly shaped chiral acids.[1][2] This often leads to successful crystallization where the methyl homolog fails to precipitate.[2]

References

  • Tsoucaris, G. (1961).[2] Structure of Phenethylamine Hydrochloride. Acta Crystallographica, 14, 909.[2] Link

  • Horn, A. S., et al. (1990).[2] Crystal structures of dopamine agonists. Journal of Medicinal Chemistry. Link

  • Nohira, H. (1998).[2] Optical Resolution by Diastereomeric Salt Formation. Wiley-VCH.[1][2] (General reference for amine resolution efficiency).

  • PubChem Compound Summary. (2024). 1-phenylpentan-1-amine.[1][2][3] National Center for Biotechnology Information.[2] Link

  • Cambridge Structural Database (CSD). Search for homologous series of alpha-alkylbenzylamines. (Access required for specific unpublished datasets). Link

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Comparative

Validation of Chiral Purity for (R) vs (S) 1-Phenylpentan-1-amine

Executive Summary 1-Phenylpentan-1-amine (also known as -propylbenzylamine or 1-phenylpentylamine) is a chiral primary amine structurally significant in the synthesis of CNS-active agents and as a resolving agent interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenylpentan-1-amine (also known as


-propylbenzylamine or 1-phenylpentylamine) is a chiral primary amine structurally significant in the synthesis of CNS-active agents and as a resolving agent intermediate.[1][2] Unlike its well-characterized homolog 1-phenylethylamine, the pentyl variant lacks widespread, standardized specific rotation data in common pharmacopeias.

Consequently, relying solely on polarimetry for this compound is a critical risk. This guide outlines a self-validating analytical workflow that prioritizes Chiral HPLC for routine quantification and NMR spectroscopy with Chiral Derivatizing Agents (CDAs) for absolute configuration assignment.

Part 1: Strategic Method Selection

The selection of an analytical method depends on whether you possess a certified enantiopure reference standard.

Analytical Decision Matrix (DOT Visualization)

MethodSelection Start Start: Sample Analysis CheckRef Is a Certified Enantiopure Standard Available? Start->CheckRef YesRef Yes CheckRef->YesRef NoRef No CheckRef->NoRef HPLC Method A: Chiral HPLC (Direct Analysis) YesRef->HPLC Quantification Polarimetry Method C: Polarimetry (Quick Screen Only) YesRef->Polarimetry Identity Check NMR Method B: 1H-NMR with Mosher's Acid Derivatization NoRef->NMR Assign Assign Absolute Config ((R) vs (S)) via Δδ NMR->Assign Assign->HPLC Validate Elution Order

Figure 1: Decision tree for selecting the appropriate validation method based on reference standard availability.

Part 2: Comparative Analysis of Methods

FeatureChiral HPLC (UV) 1H-NMR (Mosher's Method) Polarimetry
Primary Utility Routine QC & % ee CalculationAbsolute Configuration AssignmentQuick Identity Confirmation
Reference Standard Required (to define elution order)Not Required (Self-validating)Required
Precision (ee) High (>99.9% accuracy)Moderate (~98% accuracy)Low (prone to impurities)
LOD < 0.1% (Trace impurity)~1-2%N/A (Bulk property)
Throughput High (15-20 min/sample)Low (Derivatization required)Very High (< 1 min)
Cost High (Columns: $1,000+)Medium (Deuterated solvents)Low

Part 3: Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Objective: Quantitative determination of enantiomeric excess (ee). Principle: Separation based on hydrogen bonding and


 interactions with a polysaccharide stationary phase.
1. Column Selection

For 1-phenylalkylamines, polysaccharide-based columns are superior.

  • Primary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

2. Mobile Phase Optimization

Primary amines often tail on silica supports due to interaction with residual silanols. A basic modifier is mandatory .

  • Composition: Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Phenyl chromophore) or 210 nm.

3. Protocol
  • Preparation: Dissolve 1.0 mg of sample in 1.0 mL of Mobile Phase (without DEA to avoid modifying the sample, or with DEA if stable).

  • Equilibration: Flush column for 30 mins until baseline stabilizes.

  • Injection: Inject 5-10

    
    L.
    
  • Analysis: Calculate % ee using peak areas:

    
    
    

Critical Note: For the ethyl homolog (1-phenylethylamine), the (R)-isomer typically elutes after the (S)-isomer on Chiralpak AD-H, but this must be confirmed for the pentyl analog using Method B if a standard is unavailable.

Method B: NMR Spectroscopy (Absolute Configuration)

Objective: Assign (R) or (S) configuration without a reference standard. Principle: Reaction with a chiral derivatizing agent (Mosher's Acid Chloride) converts enantiomers into diastereomers . These have distinct chemical shifts (


) in NMR due to anisotropic shielding effects.
1. Reagents
  • (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
  • Deuterated Chloroform (

    
    ).[3]
    
  • Pyridine (dry).[4]

2. Derivatization Protocol
  • Mix: In a clean vial, combine 10 mg of 1-phenylpentan-1-amine, 15 mg of (R)-MTPA-Cl, and 0.5 mL of dry pyridine.

  • React: Shake at room temperature for 15 minutes. The reaction is usually instantaneous for primary amines.

  • Quench: Add 1 mL of saturated

    
     to neutralize excess acid chloride.
    
  • Extract: Extract with 1 mL of

    
    . Filter the organic layer through a small plug of 
    
    
    
    directly into an NMR tube.
3. Data Analysis (The "Mosher Model")

Analyze the chemical shift of the methine proton (the H on the chiral center of the amine,


).
  • Concept: The phenyl group of the MTPA auxiliary shields protons on one side of the molecule differently depending on the configuration.

  • Calculation: Compare the chemical shifts of the diastereomeric mixture (if racemic) or the single peak (if pure).

    • If you have the (S)-amine reacted with (R)-MTPA, the alkyl chain (pentyl) will be shielded (upfield shift).

    • If you have the (R)-amine reacted with (R)-MTPA, the phenyl ring of the amine will be shielded.

Method C: Polarimetry (Specific Rotation)

Objective: Rapid identity confirmation. Warning: Literature values for 1-phenylpentan-1-amine are sparse compared to the ethyl analog.

  • Analogous Reference: (R)-(+)-1-phenylethylamine has

    
     (neat).
    
  • Expectation: The (R)-1-phenylpentan-1-amine is expected to be dextrorotatory (+) in ethanol/methanol, following the homologous series trend.

  • Protocol:

    • Prepare a solution of

      
       (1  g/100  mL) in Ethanol.
      
    • Measure at 20°C using the Sodium D-line (589 nm).

    • Formula:

      
      
      

Part 4: Technical Validation Workflow

ValidationWorkflow Sample Unknown Sample (1-phenylpentan-1-amine) Deriv Derivatize with (R)-MTPA-Cl Sample->Deriv HPLC_Run Run Chiral HPLC (Chiralpak AD-H) Sample->HPLC_Run NMR_Run Run 1H-NMR (CDCl3) Deriv->NMR_Run Analysis Analyze Methine Shift (Compare δ) NMR_Run->Analysis Assign Assign Config (R) or (S) Analysis->Assign Tag Tag Retention Time to Config Assign->Tag Correlate HPLC_Run->Tag

Figure 2: Integrated workflow for absolute configuration assignment and HPLC method validation.

References

  • Chiral Separations of Primary Amines

    • Journal of Chromatography A, "Enantiomeric separation of primary amines on polysaccharide-based chiral stationary phases."

  • Mosher's Method (NMR)

    • Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society.

  • Specific Rotation Data (Homologs)

    • Sigma-Aldrich Product Specification, "(R)-(+)-1-Phenylethylamine."[5][6]

  • Compound Identification

    • PubChem, "1-phenylpentan-1-amine (Compound)."[2]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Phenylpentan-1-amine Hydrochloride

Executive Safety Summary (Emergency Response) Immediate Directive: Treat 1-Phenylpentan-1-amine hydrochloride as a Toxic (Acute Category 3) and Irritant substance. Do not dispose of via sanitary sewer.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (Emergency Response)

Immediate Directive: Treat 1-Phenylpentan-1-amine hydrochloride as a Toxic (Acute Category 3) and Irritant substance. Do not dispose of via sanitary sewer. All waste must be segregated for high-temperature incineration.

Parameter Critical Data
Signal Word DANGER
Hazard Statements H301+H311+H331 (Toxic if swallowed/skin/inhaled), H315 (Skin Irrit.), H319 (Eye Irrit.)[1]
PPE Requirement Nitrile gloves (double-gloved recommended), safety goggles, lab coat, fume hood.
Incompatibility Strong oxidizing agents, acid chlorides, acid anhydrides.
Spill Response Evacuate area. Absorb with inert material (vermiculite).[2] Do not generate dust.[1][2][3][4][5]

Chemical Profile & Regulatory Status[3][6][7][8][9]

Understanding the chemical identity is the first step in compliant disposal.[6] 1-Phenylpentan-1-amine hydrochloride is a primary amine salt often used as a chiral building block or intermediate.

  • Chemical Name: 1-Phenylpentan-1-amine hydrochloride

  • Synonyms:

    
    -butylbenzylamine HCl; 1-phenylpentylamine hydrochloride
    
  • CAS Number: 911373-70-1 (Generic/Isomer specific: 61501-03-9 for free base)

  • Molecular Formula:

    
    
    
Regulatory Classification (DEA/EPA)
  • DEA Status: Not Controlled. Unlike its structural isomers (e.g., pentedrone or amphetamine analogs), 1-phenylpentan-1-amine is not currently listed under CSA Schedules I-V or List I chemicals [1]. However, due to its structural similarity to psychoactive phenethylamines, it should be handled with strict chain-of-custody protocols to prevent diversion or misuse.

  • EPA Waste Designation: Not specifically P-listed or U-listed.

    • Determination: Hazardous Waste based on Toxicity and Ignitability (if in solvent).

    • Recommended Waste Code: D001 (Ignitable, if organic solvent present), D002 (Corrosive, characteristic of amines), or generic toxic organic waste.

Waste Characterization & Segregation

Before disposal, the material must be characterized to determine the correct waste stream.[7]

A. Solid Waste (Pure Substance)
  • State: White to off-white powder.

  • Stream: Solid Hazardous Waste (Toxic/Organic).

  • Container: Clear polyethylene bag or wide-mouth HDPE jar.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Context: Usually dissolved in alcohols (Methanol/Ethanol) or water.

  • Stream: Flammable Organic Waste (if solvent >24% alcohol) or Toxic Aqueous Waste.

  • pH Check: Amine salts are acidic; free amines are basic. Check pH before combining with other aqueous streams to prevent exothermic neutralization or precipitation.

Step-by-Step Disposal Protocol

This protocol prioritizes Lab Packing for off-site incineration, which is the safest method for research quantities (<1 kg).

Phase 1: Pre-Disposal Stabilization

Objective: Render the material safe for temporary storage and transport.

  • Labeling: Immediately affix a Hazardous Waste tag.

    • Constituents: "1-Phenylpentan-1-amine HCl, [Solvent Name]"

    • Hazards: Toxic, Irritant.[1][2][5]

  • Container Selection:

    • Solids: Use a screw-top glass or HDPE jar. Do not use metal containers if the salt is wet/acidic (corrosion risk).

    • Liquids: Amber glass bottles (to prevent photodegradation) with chemically resistant caps (PTFE liners).

Phase 2: Decontamination of Glassware

Objective: Remove residual traces from flasks/funnels before washing.

  • Rinse 1 (Solubility): Rinse contaminated glassware with Methanol or Ethanol . The hydrochloride salt is highly soluble in lower alcohols.

    • Action: Collect this rinsate into the "Flammable Organic Waste" container. Do not pour down the drain.

  • Rinse 2 (Water): Rinse with water.[2][4][5][8]

    • Action: Collect rinsate into "Aqueous Toxic Waste" if significant residue remains, otherwise sanitary sewer (consult local EHS limits).

  • Final Wash: Wash with Alconox/detergent and water as normal.

Phase 3: Final Disposal (The "Lab Pack")

Objective: Transfer liability to a licensed disposal facility.

  • Do Not Neutralize In-House: While amine salts can be neutralized with NaOH to free the amine, this generates heat and requires extraction. For disposal purposes, incineration of the salt form is preferred to minimize handling risk [2].

  • Hand-off: Place the sealed, labeled container into the satellite accumulation area.

  • Disposal Method: The waste vendor will bulk pack this into a drum for High-Temperature Incineration . This ensures complete destruction of the organic skeleton and capture of HCl gas by scrubbers.

Visual Decision Tree (Workflow)

The following diagram illustrates the logical flow for disposing of 1-Phenylpentan-1-amine HCl in various states.

DisposalWorkflow Start Waste Generation: 1-Phenylpentan-1-amine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Empty Empty Container StateCheck->Empty PackSolid Double Bag or Secure Jar Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck Rinse Triple Rinse (Methanol -> Water) Empty->Rinse LabelSolid Label: TOXIC SOLID PackSolid->LabelSolid Incineration OFF-SITE INCINERATION (Lab Pack) LabelSolid->Incineration OrgSolvent Organic (MeOH/EtOH) SolventCheck->OrgSolvent AqSolvent Aqueous SolventCheck->AqSolvent LabelOrg Label: FLAMMABLE/TOXIC OrgSolvent->LabelOrg LabelAq Label: CORROSIVE/TOXIC AqSolvent->LabelAq LabelOrg->Incineration LabelAq->Incineration Rinse->LabelOrg Collect Rinsate Deface Deface Label & Recycle/Trash Rinse->Deface

Figure 1: Decision matrix for the segregation and disposal of amine salt waste streams.

Quantitative Data: Physiochemical Properties

PropertyValueRelevance to Disposal
Melting Point ~198-201°C (lit.)[9]Solid at room temp; stable for solid storage.
Solubility Soluble in Water, Ethanol, MethanolUse Alcohols for cleaning spills/glassware.
Acidity (pKa) ~9-10 (protonated amine)Aqueous solutions will be acidic; incompatible with bleach (hypochlorite).
Flash Point N/A (Solid)Dust explosion hazard if finely dispersed.

References

  • Drug Enforcement Administration (DEA). (2023). List of Controlled Substances and Regulated Chemicals. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2023).[10] 1-Phenylpentan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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